Dotriacontanoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
dotriacontanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAIHSUWWZJGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189791 | |
| Record name | Dotriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3625-52-3 | |
| Record name | Dotriacontanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dotriacontanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dotriacontanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LACCEROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB0234915O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lacceroic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacceroic acid, systematically known as dotriacontanoic acid, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C32H64O2. Its presence in various natural sources has prompted interest in its potential biological activities and applications in drug development. This technical guide provides an in-depth overview of the natural sources of lacceroic acid and detailed methodologies for its isolation and purification.
Natural Sources of Lacceroic Acid
Lacceroic acid is found in a limited number of natural sources, with the most significant being stick lac. Other reported occurrences in the plant and lichen kingdoms are less characterized in terms of lacceroic acid content.
Primary Natural Source: Stick Lac
The most well-documented and commercially viable source of lacceroic acid is stick lac , the resinous secretion of the lac insect, Kerria lacca (formerly Laccifer lacca). Lacceroic acid is a constituent of the waxy component of this resin. In its natural form within the lac wax, lacceroic acid primarily exists as esters, such as lacceryl lacceroate.
Other Reported Natural Sources
Lacceroic acid has also been reported to be present in the following organisms, although detailed quantitative data and specific isolation protocols are less readily available in scientific literature:
-
Cetrelia cetrarioides : A species of foliose lichen.
-
Petasites tricholobus : A plant species in the family Asteraceae.
Quantitative Data on Lacceroic Acid Content
Quantitative data on the precise yield or concentration of lacceroic acid from its natural sources is not extensively reported in the available literature. The concentration in stick lac can vary depending on the host plant of the lac insect and the geographical origin. For researchers, the quantification of lacceroic acid would typically be performed using gas chromatography (GC) after derivatization to its fatty acid methyl ester (FAME).
| Natural Source | Reported Presence of Lacceroic Acid | Quantitative Data (Yield/Concentration) |
| Stick Lac (Kerria lacca) | Present as a component of lac wax. | Data not consistently reported; requires empirical determination. |
| Cetrelia cetrarioides | Reported as a chemical constituent. | No specific quantitative data available in reviewed literature. |
| Petasites tricholobus | Reported as a chemical constituent. | No specific quantitative data available in reviewed literature. |
Experimental Protocols for Isolation and Purification
The primary method for isolating lacceroic acid from its most abundant source, stick lac, involves the saponification of the lac wax to hydrolyze the fatty acid esters, followed by a multi-step extraction and purification process.
Isolation of Lacceroic Acid from Stick Lac Wax
This protocol describes a generalized procedure for the isolation and purification of lacceroic acid from stick lac.
1. Preparation of Lac Wax:
-
Crude stick lac is scraped from the twigs of the host plant.
-
The scraped lac is ground and washed with water to remove insect debris and water-soluble components, yielding seedlac.
-
The lac wax is then separated from the resin. This can be achieved by dissolving the seedlac in a suitable solvent (e.g., ethanol) and then filtering to remove the insoluble wax. Alternatively, industrial processes for shellac production yield lac wax as a byproduct.
2. Saponification of Lac Wax:
-
Objective: To hydrolyze the fatty acid esters (including lacceryl lacceroate) in the lac wax to liberate free fatty acids and alcohols.
-
Procedure:
-
A known quantity of dried lac wax is refluxed with an excess of alcoholic potassium hydroxide (e.g., 2 M KOH in 95% ethanol) for a period of 2-4 hours. The reaction mixture will become homogenous as the saponification proceeds.
-
The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the ester spot.
-
3. Extraction of Unsaponifiable Matter:
-
Objective: To remove non-acidic components, such as fatty alcohols (e.g., lacceryl alcohol), from the saponified mixture.
-
Procedure:
-
After cooling, the reaction mixture is diluted with distilled water.
-
The aqueous alcoholic solution is then extracted multiple times with a non-polar solvent such as diethyl ether or petroleum ether.
-
The organic layers containing the unsaponifiable matter are combined and washed with a small amount of water. This fraction can be further analyzed for its constituent alcohols.
-
The aqueous-alcoholic layer containing the potassium salts of the fatty acids (soaps) is retained for the next step.
-
4. Liberation of Free Fatty Acids:
-
Objective: To convert the fatty acid salts back into their free acid form.
-
Procedure:
-
The aqueous-alcoholic solution from the previous step is acidified with a mineral acid, such as dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), until the pH is strongly acidic (pH 1-2). This will cause the free fatty acids to precipitate out of the solution.
-
The precipitated fatty acids are then collected by filtration or by extraction with a suitable organic solvent (e.g., diethyl ether or chloroform).
-
The organic extract is washed with distilled water until the washings are neutral to remove any remaining mineral acid.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a mixture of crude fatty acids.
-
5. Purification of Lacceroic Acid:
-
Objective: To isolate lacceroic acid from the mixture of other fatty acids present in lac wax.
-
Procedure:
-
Crystallization: Lacceroic acid, being a long-chain saturated fatty acid, has low solubility in many organic solvents at room temperature. Fractional crystallization from solvents such as ethanol, methanol, or acetone can be employed. The crude fatty acid mixture is dissolved in a minimal amount of hot solvent and allowed to cool slowly. The higher molecular weight saturated fatty acids, including lacceroic acid, will crystallize out first. Multiple recrystallizations may be necessary to achieve high purity.
-
Chromatographic Methods: For higher purity, column chromatography using silica gel can be employed. The fatty acid mixture is applied to the column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). Fractions are collected and analyzed by TLC to identify those containing lacceroic acid.
-
6. Characterization and Quantification:
-
The purified lacceroic acid can be characterized by determining its melting point and by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
For quantitative analysis, the purified acid or the total fatty acid mixture is typically converted to its fatty acid methyl ester (FAME) by reaction with methanol in the presence of an acid catalyst (e.g., BF3-methanol or HCl-methanol). The FAMEs are then analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) using an internal standard for accurate quantification.
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the isolation and analysis of lacceroic acid.
Caption: Workflow for the isolation of lacceroic acid from stick lac.
Caption: Analytical workflow for the characterization and quantification of lacceroic acid.
Conclusion
Lacceroic acid, a very-long-chain saturated fatty acid, is most reliably sourced from the wax component of stick lac. While other natural occurrences have been noted, they are not as well-characterized for practical isolation. The isolation of lacceroic acid from stick lac is achieved through a systematic process of saponification, extraction, and purification. For researchers and professionals in drug development, understanding these sourcing and isolation methodologies is the first step toward exploring the potential therapeutic applications of this unique fatty acid. Further research is warranted to quantify the lacceroic acid content in various natural sources and to optimize the purification protocols for higher yields and purity.
The Biosynthesis of Dotriacontanoic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontanoic acid (C32:0), a saturated very-long-chain fatty acid (VLCFA), is a crucial component of various protective barriers in plants, including cuticular waxes and suberin. These barriers are essential for preventing water loss, protecting against pathogens, and mitigating other environmental stresses. The biosynthesis of this compound is a multi-step enzymatic process localized in the endoplasmic reticulum, involving a fatty acid elongase (FAE) complex. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the enzymatic pathway, regulatory mechanisms, and key experimental protocols for its study.
The Core Biosynthetic Pathway
The synthesis of this compound begins with the elongation of shorter-chain fatty acids, primarily C16 and C18 acyl-CoAs, which are synthesized de novo in the plastids.[1] This elongation process is carried out by the FAE complex in the endoplasmic reticulum and involves the cyclical addition of two-carbon units from malonyl-CoA.[2] Each cycle consists of four sequential enzymatic reactions:
-
Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step and determines the substrate and product chain-length specificity.[2]
-
Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.
This cycle is repeated until the desired chain length of 32 carbons is achieved.
Key Enzymes in this compound Synthesis
While there are multiple isoforms of the FAE complex components, specific enzymes have been identified as crucial for the production of VLCFAs, including this compound.
-
3-Ketoacyl-CoA Synthase 6 (KCS6)/ECERIFERUM6 (CER6): This enzyme is a key KCS involved in the elongation of fatty acids beyond C24.[3]
-
CER2-LIKE Proteins: These proteins interact with KCS enzymes to extend their product specificity to even longer chains. Specifically, CER2-LIKE2 has been shown to be involved in the elongation of fatty acids up to C32.[3][4] The interaction between KCS6 and CER2-LIKE2 is therefore critical for the synthesis of this compound.
While the precise kinetic parameters for the KCS6/CER2-LIKE2 complex with C30-CoA as a substrate are not extensively documented in publicly available literature, the substrate specificities have been characterized through heterologous expression studies in yeast.
Quantitative Data
The abundance of this compound varies significantly between plant species, organs, and developmental stages. It is a component of both cuticular waxes and suberin.
Table 1: this compound in Plant Cuticular Waxes
| Plant Species | Organ | This compound Content (% of total wax) | Reference(s) |
| Arabidopsis thaliana | Trichomes | Present, contributes to C32-C37 wax compounds | [3] |
| Arabidopsis thaliana | Leaves and Stems | Minor component | [1] |
| Chaenomeles cathayensis | Fruit | Present | [5] |
| Chaenomeles × californica | Fruit | Present | [5] |
Table 2: this compound in Plant Suberin
| Plant Species | Organ | This compound Content (% of aliphatic suberin monomers) | Reference(s) |
| General | Roots, Bark, Seed Coats | Component of C24-C32 1-alkanols and fatty acids | [6] |
| Camelina sativa | Root and Seed Coat | Minor component | [7] |
| Potato (Solanum tuberosum) | Tuber Periderm | Present as fatty acyl derivatives | [8] |
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at the transcriptional level by various transcription factors that respond to developmental cues and environmental stresses.
-
MYB Transcription Factors:
-
MYB96: This transcription factor is activated by abscisic acid (ABA) and drought stress and directly upregulates the expression of KCS6 and other wax biosynthesis genes.
-
MYB30: This transcription factor is involved in the plant's defense response and positively regulates the expression of several genes in the FAE complex, leading to VLCFA accumulation.[9][10][11][12]
-
The binding of these transcription factors to the promoter regions of genes like KCS6 and CER2-LIKE2 initiates their transcription, leading to the synthesis of the corresponding enzymes and ultimately the production of this compound.
Experimental Protocols
Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the extraction, derivatization, and analysis of this compound from plant tissues.
1. Lipid Extraction:
-
Harvest fresh plant tissue (e.g., leaves, stems, or roots) and record the fresh weight.
-
Immediately immerse the tissue in chloroform with an internal standard (e.g., n-tetracosane) for 30-60 seconds to extract the cuticular waxes. For suberin analysis, the tissue must first be delipidated with chloroform and then subjected to depolymerization.
-
For suberin, after delipidation, dry the tissue and perform transesterification using BF3-methanol or methanolic HCl to release the suberin monomers.[13]
-
Evaporate the solvent under a stream of nitrogen gas.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) H₂SO₄ in methanol.
-
Add 1 mL of toluene.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, add 2 mL of 5% (w/v) NaCl solution.
-
Extract the FAMEs twice with 2 mL of hexane.
-
Pool the hexane fractions and evaporate to dryness under nitrogen.
-
Redissolve the FAMEs in a known volume of hexane for GC-MS analysis.[6]
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C, hold for 15 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Identification: this compound methyl ester is identified by its retention time and mass spectrum compared to an authentic standard.
Protocol 2: Split-Ubiquitin Membrane Yeast Two-Hybrid (MYTH) Assay
This protocol is designed to investigate the interaction between membrane-bound proteins like KCS6 and CER2-LIKE2.
1. Vector Construction:
-
Clone the full-length coding sequence of KCS6 into the "bait" vector (e.g., pBT3-N), fusing it to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (LexA-VP16).
-
Clone the full-length coding sequence of CER2-LIKE2 into the "prey" vector (e.g., pPR3-N), fusing it to the N-terminal half of ubiquitin (NubG).
2. Yeast Transformation:
-
Co-transform the bait and prey constructs into a suitable yeast reporter strain (e.g., NMY51).
-
Plate the transformed yeast cells on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.
3. Interaction Assay:
-
Grow the transformed yeast colonies on a second selective medium that also lacks histidine and adenine (SD/-Leu/-Trp/-His/-Ade).
-
Growth on this highly selective medium indicates a positive protein-protein interaction. The interaction between the bait and prey proteins brings the Cub and NubG fragments of ubiquitin into close proximity, allowing them to reconstitute a functional ubiquitin molecule. This is recognized by ubiquitin-specific proteases, which cleave the LexA-VP16 transcription factor from the bait protein. The released transcription factor then translocates to the nucleus and activates the reporter genes (HIS3 and ADE2), enabling the yeast to grow on the selective medium.[5][14]
4. Controls:
-
Positive Control: Co-transform yeast with plasmids encoding known interacting membrane proteins.
-
Negative Controls:
-
Co-transform the KCS6-bait with an empty prey vector.
-
Co-transform the CER2-LIKE2-prey with an empty bait vector.
-
Co-transform the KCS6-bait with a non-interacting membrane protein fused to NubG.
-
Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway in plants.
Diagram 2: Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound using GC-MS.
Diagram 3: Transcriptional Regulation of this compound Biosynthesis
Caption: Transcriptional control of this compound biosynthesis.
Conclusion
The biosynthesis of this compound is a specialized extension of the general very-long-chain fatty acid elongation pathway in plants. The specificity for producing such a long-chain fatty acid is conferred by the interplay between the 3-ketoacyl-CoA synthase KCS6 and the modulator protein CER2-LIKE2. This process is under tight transcriptional control, allowing plants to adjust the composition of their protective cuticular wax and suberin layers in response to developmental and environmental signals. The experimental protocols provided in this guide offer a framework for researchers to investigate this important biosynthetic pathway further. A deeper understanding of the regulation and enzymology of this compound synthesis could open new avenues for developing crops with enhanced stress tolerance and for the biotechnological production of valuable long-chain fatty acids.
References
- 1. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes : Rothamsted Research [repository.rothamsted.ac.uk]
- 3. Cuticular Waxes of Arabidopsis thaliana Shoots: Cell-Type-Specific Composition and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Split-Ubiquitin Based Membrane Yeast Two-Hybrid MYTH System: A Powerful Tool For Identifying Protein-Protein Interactions [jove.com]
- 6. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A MYB Transcription Factor Regulates Very-Long-Chain Fatty Acid Biosynthesis for Activation of the Hypersensitive Cell Death Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A MYB transcription factor regulates very-long-chain fatty acid biosynthesis for activation of the hypersensitive cell death response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
physical characteristics of C32:0 fatty acid
A Comprehensive Technical Guide to the Physical Characteristics of Dotriacontanoic Acid (C32:0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as lacceroic acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula C₃₂H₆₄O₂.[1][2] Its extended 32-carbon backbone imparts distinct physical and chemical properties that are of significant interest in various fields, including lipidomics, materials science, and pharmacology. As a component of certain biological waxes and a metabolite in specific pathways, understanding its characteristics is crucial for researchers. This guide provides a detailed overview of the core physical properties of C32:0 fatty acid, outlines experimental methodologies for their determination, and explores its biological relevance.
Core Physical and Chemical Properties
This compound is a white, waxy solid at room temperature, a characteristic feature of long-chain saturated fatty acids. Its significant molecular weight and lack of double bonds in its aliphatic tail result in a high melting point and low solubility in polar solvents.
Quantitative Data Summary
The key physical and chemical properties of C32:0 fatty acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Common Names | Lacceroic acid, Lacceric acid | [1] |
| Chemical Formula | C₃₂H₆₄O₂ | [1][2] |
| Molecular Weight | 480.85 g/mol | [2] |
| Melting Point | 95-96 °C | [1] |
| Boiling Point | 451.4 °C (at standard atmospheric pressure) | |
| Density | 0.872 g/cm³ | |
| State at 25°C | Solid | [2] |
| CAS Registry Number | 3625-52-3 | [1][2] |
Experimental Protocols for Characterization
The accurate determination of the physical properties of C32:0 fatty acid relies on precise analytical techniques. Below are detailed methodologies for two key experimental procedures.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is the gold standard for determining the melting temperature (Tm) of lipids.[4]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of pure this compound (typically 1-5 mg) is placed into an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). The starting and ending temperatures for the analysis are set to bracket the expected melting range of the sample. A constant heating rate, typically between 1-10 °C/min, is programmed.
-
Analysis: The sample and reference pans are heated at the programmed rate. The instrument records the heat flow difference between the two.
-
Data Interpretation: As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The melting point is typically determined as the peak temperature of this endotherm.[5] The area under the peak corresponds to the enthalpy of fusion.
Below is a generalized workflow for the determination of a fatty acid's melting point using DSC.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method used to separate, identify, and quantify the components of a complex mixture. For fatty acids, which are not sufficiently volatile for direct GC analysis, a derivatization step is required.
Methodology:
-
Derivatization (Transesterification): The carboxylic acid group of this compound is converted into a more volatile ester, typically a fatty acid methyl ester (FAME). This is achieved by reacting the fatty acid with methanol in the presence of an acid catalyst (e.g., BF₃ or HCl).
-
Extraction: The resulting FAMEs are extracted from the reaction mixture using an organic solvent like hexane.
-
Injection: A small volume of the extracted FAME solution is injected into the GC. The high temperature of the injection port vaporizes the sample.
-
Separation: An inert carrier gas (e.g., helium) transports the vaporized FAMEs through a long, thin capillary column. The column's stationary phase interacts differently with various FAMEs based on their boiling points and polarities, causing them to separate and elute at different times (retention times).
-
Detection (Mass Spectrometry): As each FAME elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing it to fragment into a predictable pattern of charged ions. The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.
-
Identification: The retention time and the mass spectrum of the C32:0 FAME are compared to those of a known standard or a spectral library (like NIST) for positive identification.
Biological Significance and Metabolic Pathway
Very long-chain fatty acids like C32:0 are not merely storage molecules; they play crucial roles in cellular structure and signaling. They are integral components of sphingolipids and phospholipids, contributing to the stability and barrier function of membranes, especially in tissues like the skin and brain.[6] this compound is also a key component of plant cuticular waxes, which protect against water loss and other environmental stresses.[6]
Peroxisomal Beta-Oxidation of VLCFAs
Unlike shorter fatty acids that are metabolized exclusively in the mitochondria, VLCFAs such as this compound undergo an initial chain-shortening process within peroxisomes via beta-oxidation. This pathway is essential, as defects can lead to severe metabolic disorders like X-linked adrenoleukodystrophy, characterized by the accumulation of VLCFAs.
The process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, producing acetyl-CoA and a shorter fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.
The diagram below illustrates the key stages of VLCFA metabolism, starting from its entry into the peroxisome to the subsequent mitochondrial processing.
Conclusion
This compound (C32:0) possesses distinct physical properties dictated by its long saturated hydrocarbon chain. Its high melting point and hydrophobicity are key characteristics that influence its biological roles and potential applications. The precise measurement of these properties through established techniques like DSC and GC-MS is fundamental for quality control and research. Furthermore, its unique metabolic pathway, initiated in the peroxisome, highlights its specialized function in lipid metabolism and underscores its importance in cellular health and disease. This guide provides a foundational technical overview for professionals engaged in the study and application of this unique very long-chain fatty acid.
References
An In-depth Technical Guide to the Solubility of Dotriacontanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontanoic acid, also known as lacceroic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C32H64O2.[1][2] Its extended hydrocarbon chain imparts distinct physicochemical properties, influencing its behavior in various solvent systems. Understanding the solubility of this compound is crucial for a range of applications, including its isolation and purification from natural sources like stick lac wax, its formulation in drug delivery systems, and its study in lipid metabolism.[2][3] This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents, details relevant experimental protocols for solubility determination, and presents a logical workflow for these experimental processes.
Core Concept: Solubility of Very-Long-Chain Fatty Acids
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4][5] this compound, with its long, non-polar hydrocarbon tail and a polar carboxylic acid head, is an amphiphilic molecule. However, the dominance of the 32-carbon chain makes it overwhelmingly non-polar.
Generally, the solubility of saturated fatty acids in a given solvent decreases as the chain length increases. This is due to the increasing strength of the van der Waals forces between the long hydrocarbon chains, which requires more energy to overcome by the solvent molecules. Consequently, very-long-chain fatty acids like this compound exhibit limited solubility in many common organic solvents, particularly at room temperature.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of fatty acid solubility and data for other long-chain fatty acids, a qualitative and estimated solubility profile can be constructed. The following table summarizes the expected solubility of this compound in various organic solvents.
| Solvent Classification | Solvent Examples | Expected Solubility of this compound | Rationale |
| Non-polar Solvents | Hexane, Heptane, Toluene, Chloroform | Higher Solubility (especially at elevated temperatures) | The non-polar nature of these solvents allows for favorable interactions with the long hydrocarbon chain of this compound. Chloroform is often cited as a good solvent for fatty acids.[6][7] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Diethyl Ether | Moderate to Low Solubility | These solvents have a degree of polarity that can interact with the carboxylic acid group, but their overall character may not be sufficient to effectively solvate the long non-polar tail. Solubility is expected to increase with temperature. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding networks in these solvents, particularly water, make it energetically unfavorable to accommodate the large, non-polar hydrocarbon chain of this compound.[7] |
Experimental Protocol for Solubility Determination
The following section outlines a general experimental protocol for determining the solubility of a sparingly soluble solid compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) after derivatization, or High-Performance Liquid Chromatograph (HPLC) with a suitable detector)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow for equilibration. For poorly soluble compounds, this may take 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspension to settle for a period (e.g., 24 hours) at the constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter (of a pore size sufficient to remove undissolved particles, e.g., 0.45 µm) into a pre-weighed vial. The filter and syringe should also be pre-warmed to the experimental temperature.
-
Alternatively, the saturated solution can be centrifuged at the experimental temperature, and the supernatant carefully collected.
-
-
Quantification of Solute:
-
Gravimetric Method: Evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved this compound is obtained. The solubility can then be calculated in terms of mass per volume of solvent.
-
Chromatographic Method (for higher accuracy and lower concentrations):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
If using GC, derivatize the standard solutions and the filtered sample solution to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester).
-
Analyze the standard solutions and the sample solution using an appropriate chromatographic method (GC-FID or HPLC).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample solution.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as g/100 mL, mg/L, or molarity, and specify the temperature at which the measurement was made.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Signaling Pathways
Currently, there is a lack of specific evidence in the scientific literature to definitively place this compound within a particular signaling pathway as a primary signaling molecule. While fatty acids, in general, are known to act as ligands for certain receptors and modulate various signaling cascades, the specific role of a very-long-chain fatty acid like this compound in these processes is an area that requires further research.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its handling and application in research and industry. While specific quantitative data remains scarce, a qualitative understanding based on its chemical structure allows for the selection of appropriate solvent systems. Non-polar solvents are generally preferred for solubilizing this very-long-chain fatty acid, with solubility being enhanced at higher temperatures. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents of interest. Further investigation is warranted to elucidate its potential role in biological signaling pathways.
References
The Discovery and History of Lacceroic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacceroic acid, systematically known as dotriacontanoic acid, is a saturated very long-chain fatty acid (VLCFA) with the chemical formula C₃₂H₆₄O₂. First identified in the early 20th century from insect wax, its study has provided insights into the composition of natural waxes and the metabolism of very long-chain fatty acids. This technical guide delves into the historical discovery of lacceroic acid, its physicochemical properties, detailed experimental protocols for its isolation, and its metabolic fate within biological systems.
Discovery and Historical Context
Lacceroic acid was first isolated and identified in 1914 by the French chemist M.A. Gascard. His research, likely published in the "Annales de Chimie," focused on the chemical constituents of lac wax. Lac wax is a resinous secretion from the lac insect, Kerria lacca (formerly Tachardia lacca). The name "lacceroic acid" is derived from its natural source. Gascard's work was pivotal in characterizing the complex mixture of esters, fatty acids, and alcohols that constitute this natural wax.
Initially, the primary method for obtaining lacceroic acid was through the saponification of lacceryl lacceroate, an ester also present in lac wax, or by the direct isolation from the wax itself.[1] Later methods involved the oxidation of 1-dotriacontanol (lacceryl alcohol).[1] These early investigations laid the groundwork for understanding the chemistry of long-chain aliphatic compounds.
Physicochemical Properties
Lacceroic acid is a white, waxy solid at room temperature, a characteristic typical of saturated fatty acids with long aliphatic chains. Its very long, nonpolar hydrocarbon tail renders it insoluble in water but soluble in nonpolar organic solvents such as chloroform and hot benzene, as well as in hot acetone.
Table 1: Physicochemical Properties of Lacceroic Acid
| Property | Value |
| Systematic Name | This compound |
| Chemical Formula | C₃₂H₆₄O₂ |
| Molar Mass | 480.85 g/mol [1] |
| Melting Point | 95-96.2 °C |
| Boiling Point | ~499.61 °C (estimated) |
| Density | ~0.872 - 0.883 g/cm³ (estimated) |
| Appearance | White crystalline solid |
| Solubility | Insoluble in water; Soluble in chloroform, hot acetone, and hot benzene. |
Experimental Protocols
Isolation of Lacceroic Acid from Lac Wax
The following protocol is a representative method for the isolation of lacceroic acid from its natural source, lac wax, based on the principle of saponification followed by acidification.
Experimental Workflow for Lacceroic Acid Isolation
Methodology:
-
Saponification: A known quantity of lac wax is refluxed with an excess of alcoholic potassium hydroxide (e.g., 2 M KOH in 95% ethanol) for several hours. This process hydrolyzes the esters present in the wax, including lacceryl lacceroate, to yield potassium salts of the constituent fatty acids (soaps) and the corresponding alcohols.
-
Extraction of Unsaponifiable Matter: After saponification, the reaction mixture is diluted with water, and the unsaponifiable matter (including long-chain alcohols like 1-dotriacontanol) is extracted with an immiscible organic solvent, such as diethyl ether or hexane.
-
Acidification: The aqueous-alcoholic layer containing the potassium salts of the fatty acids is then acidified with a mineral acid (e.g., dilute HCl or H₂SO₄) to a pH below 2. This protonates the carboxylate ions, leading to the precipitation of the free fatty acids.
-
Isolation of Crude Fatty Acids: The precipitated fatty acids are collected by filtration, washed with cold water to remove excess mineral acid and salts, and then dried.
-
Fractional Crystallization: The mixture of crude fatty acids is dissolved in a hot organic solvent, such as acetone or ethanol. Upon cooling, the fatty acids will crystallize out at different temperatures based on their chain length and solubility. Lacceroic acid, being a very long-chain saturated fatty acid, will typically have lower solubility and will crystallize out from the cooling solution. This process may need to be repeated to achieve a higher degree of separation.
-
Purification: Further purification can be achieved by techniques such as column chromatography on silica gel, eluting with a gradient of nonpolar to polar solvents (e.g., hexane/ethyl acetate mixtures). The fractions are monitored by thin-layer chromatography (TLC), and those containing pure lacceroic acid are combined and the solvent evaporated.
-
Characterization: The identity and purity of the isolated lacceroic acid are confirmed by determining its melting point and using spectroscopic techniques such as Infrared (IR) spectroscopy (to identify the carboxylic acid functional group), Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the long aliphatic chain structure), and Mass Spectrometry (to determine the molecular weight).
Biological Significance and Metabolic Pathway
While some long-chain fatty acids are known to act as signaling molecules, for instance, by activating G-protein coupled receptors like GPR40, a specific signaling pathway for lacceroic acid has not been well-elucidated in mammalian cells.[2][3][4] However, as a very long-chain fatty acid (VLCFA), its primary metabolic fate is catabolism through peroxisomal β-oxidation. Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs must first be shortened in the peroxisomes.
Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids
The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that sequentially shorten the long aliphatic chain of lacceroic acid by two-carbon units, releasing acetyl-CoA in each cycle. The process continues until the fatty acid is short enough to be transported to the mitochondria for complete oxidation to CO₂ and H₂O, generating ATP. A key difference from mitochondrial β-oxidation is the initial oxidation step, which is catalyzed by an acyl-CoA oxidase that transfers electrons to O₂, producing hydrogen peroxide (H₂O₂).
Conclusion
Lacceroic acid, since its discovery by M.A. Gascard in 1914, has been a subject of interest primarily in the field of natural product chemistry. While its direct role as a signaling molecule in complex biological pathways remains to be fully understood, its metabolism as a very long-chain fatty acid through peroxisomal β-oxidation is well-established. The historical context of its discovery and the experimental procedures for its isolation provide a valuable case study in the chemical analysis of natural waxes. For drug development professionals, understanding the metabolism of VLCFAs is crucial, as defects in this pathway are associated with several genetic disorders. Further research may yet uncover specific biological activities or signaling roles for lacceroic acid and other similar very long-chain fatty acids.
References
- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid receptor FFA1/GPR40 a decade later: how much do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Scientific Inquiry into Dotriacontanoic Acid Reveals No Evidence of Anti-Inflammatory Properties
A comprehensive review of available scientific literature reveals a significant absence of evidence to support any potential anti-inflammatory properties of dotriacontanoic acid. Despite a thorough search for quantitative data, experimental protocols, and specific signaling pathways related to the anti-inflammatory effects of this very-long-chain saturated fatty acid, no studies were identified that substantiate this hypothesis. This technical guide, therefore, serves to report on this lack of findings and to provide context based on the current understanding of saturated fatty acids and inflammation.
Summary of Findings: A Notable Lack of Data
Our investigation sought to collate and present data for researchers, scientists, and drug development professionals. However, searches of scholarly databases and scientific publications yielded no studies that have investigated or established an anti-inflammatory role for this compound. Consequently, there is no quantitative data, such as IC50 values or inhibition percentages for inflammatory markers, to present in tabular format. Furthermore, no experimental protocols detailing methodologies for assessing the anti-inflammatory effects of this compound could be found.
The General Role of Saturated Fatty Acids in Inflammation
Contrary to the premise of potential anti-inflammatory effects, the broader class of molecules to which this compound belongs—saturated fatty acids—is more commonly associated with pro-inflammatory responses. Research suggests that certain saturated fatty acids can activate signaling pathways that lead to the production of inflammatory mediators.
One of the key pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by various stimuli, including some saturated fatty acids, it translocates to the nucleus to induce the expression of pro-inflammatory genes.
Another critical pathway in the inflammatory response is the arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes metabolize arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. While the interaction of this compound with these pathways has not been studied, other fatty acids are known to modulate their activity.
Visualizing Key Inflammatory Pathways
While no specific data exists for this compound, the following diagrams illustrate the general signaling pathways that are central to the inflammatory process and are often investigated when assessing the anti-inflammatory potential of a compound.
Conclusion
The Antimicrobial Potential of Dotriacontanoic Acid (C32:0): A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Published: October 30, 2025
Abstract
Dotriacontanoic acid, a 32-carbon saturated fatty acid also known as lacceroic acid, has been identified as a component of various plant extracts exhibiting antimicrobial properties. However, a comprehensive review of the existing scientific literature reveals a significant gap in detailed, quantitative data regarding its specific antimicrobial efficacy. While the broader class of long-chain saturated fatty acids (LCSFA) is known to possess antibacterial and antifungal activities, specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against a range of microbial pathogens are not well-documented. This guide synthesizes the available information on the antimicrobial potential of C32:0, contextualizes it within the general understanding of LCSFA, and outlines the experimental methodologies typically employed in such investigations. It also highlights the current limitations and future directions for research in this area.
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, including fatty acids, represent a promising reservoir of such compounds. This compound (C32:0) is an ultra-long-chain saturated fatty acid found in certain plants and has been associated with antimicrobial effects in broader crude extracts. Understanding the specific contribution of C32:0 to this activity is crucial for its potential development as a standalone or synergistic antimicrobial agent. This document aims to provide a thorough technical overview of the current state of knowledge regarding the antimicrobial properties of this compound.
Quantitative Antimicrobial Data
A detailed search of scientific databases reveals a scarcity of specific quantitative data on the antimicrobial activity of pure this compound. While some studies have isolated C32:0 from plant extracts that show antimicrobial effects, they often report the activity of the entire extract rather than the isolated compound. One study on Limnophila polystachya Benth reported that the isolated lacceroic acid exhibited "significant activity" at concentrations of 600 and 1000 μg/mL, as indicated by the zone of inhibition assay. However, specific MIC or MBC values against a panel of microorganisms are not provided.
To illustrate the type of data required for a comprehensive evaluation, the following tables are presented as templates for future research.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound (C32:0)
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Data Not Available | Data Not Available |
| Escherichia coli | ATCC 25922 | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available | Data Not Available |
| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available |
| Bacillus subtilis | ATCC 6633 | Data Not Available | Data Not Available |
Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data for this compound (C32:0)
| Microorganism | Strain | MBC/MFC (µg/mL) | MBC/MFC (µM) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Data Not Available | Data Not Available |
| Escherichia coli | ATCC 25922 | Data Not Available | Data Not Available |
| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available | Data Not Available |
| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available |
| Bacillus subtilis | ATCC 6633 | Data Not Available | Data Not Available |
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of antimicrobial action for this compound has not been elucidated. However, based on studies of other long-chain saturated fatty acids, the primary mode of action is likely the disruption of the microbial cell membrane. The lipophilic alkyl chain of the fatty acid can intercalate into the phospholipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death. This mechanism is generally non-specific and targets the fundamental structure of the microbial cell envelope.
The diagram below illustrates a generalized proposed mechanism for the antimicrobial activity of long-chain saturated fatty acids.
Caption: Proposed mechanism of C32:0 antimicrobial action.
Experimental Protocols
To facilitate future research and ensure standardization, detailed experimental protocols for assessing the antimicrobial activity of poorly soluble compounds like this compound are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining MIC.
-
Preparation of C32:0 Stock Solution: Due to its low aqueous solubility, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: A two-fold serial dilution of the C32:0 stock solution is performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration of DMSO should be kept constant and at a level that does not inhibit microbial growth (typically ≤1%).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of C32:0 that results in the complete inhibition of visible microbial growth.
The following diagram outlines the workflow for MIC determination.
Caption: Standard workflow for MIC determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained.
-
Subculturing: An aliquot (e.g., 10 µL) is taken from each well showing no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration of C32:0 that results in a ≥99.9% reduction in the initial inoculum.
Challenges and Future Directions
The primary challenge in studying the antimicrobial activity of this compound is its poor water solubility. This can lead to difficulties in preparing accurate and bioavailable test solutions, potentially resulting in an underestimation of its true antimicrobial potential. Future research should focus on:
-
Formulation Strategies: Developing novel formulations, such as nanoemulsions or liposomal delivery systems, to enhance the solubility and bioavailability of C32:0.
-
Comprehensive Screening: Conducting systematic in vitro screening of pure this compound against a broad panel of clinically relevant bacteria and fungi to establish its spectrum of activity and determine accurate MIC and MBC values.
-
Mechanistic Studies: Investigating the precise mechanism of action using techniques such as transmission electron microscopy to observe morphological changes, and membrane potential and permeability assays.
-
Synergy Studies: Evaluating the potential for synergistic effects when C32:0 is combined with conventional antibiotics, which could help to overcome existing resistance mechanisms.
Conclusion
This compound (C32:0) represents a potential but currently underexplored candidate in the search for new antimicrobial agents. While its presence in antimicrobially active plant extracts is noted, there is a critical lack of specific, quantitative data on its efficacy. The methodologies and frameworks presented in this guide are intended to serve as a foundation for future research that can rigorously evaluate the antimicrobial potential of this and other long-chain saturated fatty acids. Addressing the challenges of solubility and conducting systematic in vitro and mechanistic studies will be paramount in determining the future role of this compound in the fight against infectious diseases.
Methodological & Application
Application Note: Analysis of Dotriacontanoic Acid using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontanoic acid (C32:0), also known as lacceroic acid, is a very-long-chain saturated fatty acid (VLCFA). The analysis of VLCFAs is crucial in various research fields, including the study of metabolic disorders, biomarker discovery, and the development of therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of fatty acids. Due to their low volatility, a derivatization step is mandatory to convert the fatty acids into their more volatile methyl esters (FAMEs) prior to GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and analysis of this compound in biological matrices using GC-MS.
Experimental Protocols
A critical step in the analysis of this compound is the efficient extraction from the sample matrix followed by quantitative derivatization to its fatty acid methyl ester (FAME).
Sample Preparation: Extraction and Derivatization
-
Lipid Extraction:
-
To a 100 µL aliquot of the sample (e.g., plasma, serum, or tissue homogenate), add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at 40°C.
-
-
Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the tube and heat at 80°C for 1 hour to facilitate both hydrolysis of complex lipids and methylation of the resulting free fatty acids.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.
-
Vortex for 2 minutes and then centrifuge at 1500 x g for 5 minutes.
-
Transfer the upper hexane layer, containing the FAMEs, to a new glass vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions are recommended for the analysis of this compound methyl ester.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 15 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-600 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 5 min |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound methyl ester. Please note that the retention time is an estimate and can vary depending on the specific instrument and column conditions. The limit of detection (LOD) and limit of quantification (LOQ) are based on typical performance for very-long-chain fatty acids.[1]
Table 2: Quantitative Data for this compound Methyl Ester
| Analyte | Derivatization Reagent | Expected Retention Time (min) | Key m/z Fragments | Estimated LOD (µg/mL) | Estimated LOQ (µg/mL) |
| This compound methyl ester | 2% H₂SO₄ in Methanol | ~ 25 - 30 | 494 (M+), 463, 435, 87, 74 | 0.05 | 0.15 |
Note: The mass spectrum of the closely related triacontanoic acid methyl ester (C31:0 FAME) from the NIST database shows characteristic fragments at m/z 74 (McLafferty rearrangement), 87, and a series of hydrocarbon fragments, along with a visible molecular ion. A similar fragmentation pattern is expected for this compound methyl ester.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Application Note: Quantification of Dotriacontanoic Acid using HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of dotriacontanoic acid, a very-long-chain saturated fatty acid, using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. Due to the lack of a strong native chromophore, a pre-column derivatization step is employed to attach a fluorescent tag to the carboxylic acid moiety, enabling highly sensitive detection. This method is suitable for the analysis of this compound in various sample matrices, including biological and pharmaceutical preparations.
Introduction
This compound (C32:0) is a saturated fatty acid with a 32-carbon chain. Its analysis is of interest in various fields, including lipidomics, natural product chemistry, and as a potential biomarker. Gas chromatography (GC) is a common technique for fatty acid analysis; however, HPLC offers advantages for non-volatile or thermally labile compounds and can be readily coupled to mass spectrometry.[1][2] The primary challenge in quantifying saturated fatty acids like this compound by HPLC with UV detection is their lack of a significant UV-absorbing chromophore.[3] To overcome this limitation, this protocol utilizes a pre-column derivatization strategy with the fluorescent labeling reagent 1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole-[4,5-f]-9,10-phenanthrene (TSPP) to allow for sensitive fluorescence detection.[1][4][5]
Experimental Protocol
Materials and Reagents
-
This compound standard (purity ≥98%)
-
1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole-[4,5-f]-9,10-phenanthrene (TSPP)
-
Anhydrous Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Other organic solvents for sample extraction as required (e.g., chloroform, hexane)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a fluorescence detector
-
Reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol). Sonication may be required to aid dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to cover the desired concentration range for the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction procedure for biological samples is provided below.
-
Homogenization: Homogenize the sample in a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).
-
Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing the this compound.
-
Drying: Evaporate the organic solvent from the extracted lipid fraction under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of DMF for the derivatization step.
Derivatization Procedure[1]
-
To 100 µL of the standard or sample solution in DMF, add 100 µL of TSPP solution (1 mg/mL in DMF) and 10 mg of anhydrous K2CO3.
-
Vortex the mixture thoroughly.
-
Heat the mixture at 90°C for 30 minutes in a heating block or water bath.
-
Cool the reaction mixture to room temperature.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions[1]
-
Column: Reversed-phase C8 column (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be used. A typical gradient might start at 80% A, increasing to 100% A over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector Wavelengths: Excitation at 260 nm and Emission at 380 nm.[1][5]
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using this method. These values are based on typical performance for derivatized fatty acids and should be validated in your laboratory.[1]
| Parameter | Expected Value |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 3 - 40 fmol |
| Limit of Quantification (LOQ) | 10 - 120 fmol |
| Precision (RSD%) | < 3% |
| Recovery | 95 - 105% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Key steps for sensitive this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C32H64O2 | CID 19255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Synthesis of 1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole [4,5-f]9,10-phenanthrene and its application for analysis of long-chain fatty acids] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Very Long-Chain Fatty Acids from Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. They are integral components of cellular lipids, particularly sphingolipids, and play crucial roles in various biological processes, including membrane structure, cell signaling, and energy metabolism.[1] Aberrant accumulation of VLCFAs is a hallmark of several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, making their accurate quantification in tissues a critical aspect of disease diagnosis, monitoring, and the development of therapeutic interventions.[2][3]
These application notes provide detailed protocols for the extraction of VLCFAs from tissue samples, summarize key quantitative data for method selection, and illustrate the biochemical pathways in which VLCFAs are involved.
I. Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for the quantitative recovery of VLCFAs from complex tissue matrices. The most widely used methods are based on liquid-liquid extraction with organic solvents. Below is a summary of the most common techniques and their performance characteristics.
| Method | Principle | Sample-to-Solvent Ratio (w/v) | Reported Recovery/Efficiency | Advantages | Disadvantages |
| Folch Method | A biphasic extraction using chloroform and methanol to solubilize lipids. | 1:20 | For samples with >2% lipid content, the Folch method yields significantly higher lipid recovery compared to the Bligh & Dyer method.[4][5] | Robust and effective for a broad range of lipids, including VLCFAs.[6] | Requires larger volumes of solvents.[6] |
| Bligh & Dyer Method | A modified monophasic extraction followed by phase separation to isolate lipids. | 1:4 | Underestimates lipid content by up to 50% in high-lipid samples (>2%) compared to the Folch method.[5] An acidic modification can increase total fatty acid yield by 10-15% and polyunsaturated fatty acid yield by 30-50%.[7][8] | Faster than the Folch method and uses less solvent.[6] | Less efficient for tissues with high-fat content.[5] |
| Matyash Method | Utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. | 1:20 recommended for optimal yield in plasma.[9][10] | Comparable extraction of major lipid classes to the Folch method.[11] | Safer solvent profile. | May require optimization for specific tissue types. |
II. Experimental Protocols
Protocol 1: Modified Folch Method for VLCFA Extraction from Tissue
This protocol is recommended for tissues with a high lipid content.
Materials:
-
Tissue sample (e.g., brain, liver, adipose)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Homogenizer (e.g., rotor-stator or bead beater)
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Internal standard (e.g., C23:0 or deuterated VLCFA)
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a glass centrifuge tube.
-
Add a known amount of internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue on ice until a uniform suspension is achieved. Sonication can be incorporated to improve extraction efficiency.[12]
-
-
Lipid Extraction:
-
Incubate the homogenate at room temperature for 20 minutes with occasional vortexing.
-
Add 0.4 mL of 0.9% NaCl solution to the homogenate.
-
Vortex the mixture vigorously for 1 minute to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extract the upper aqueous phase and the protein interface with 1 mL of chloroform. Vortex, centrifuge, and collect the lower phase, combining it with the first extract.
-
-
Drying and Storage:
-
Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -80°C until further analysis.
-
Protocol 2: Acidic Bligh & Dyer Method for Enhanced VLCFA Recovery
This protocol is suitable for tissues where acidic lipids are of interest and can improve the recovery of polyunsaturated VLCFAs.[7][8]
Materials:
-
Tissue sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Internal standard
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue into a glass centrifuge tube.
-
Add a known amount of internal standard.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue on ice.
-
-
Acidic Lipid Extraction:
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water containing 0.5% (v/v) concentrated HCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Lipid Recovery:
-
Collect the lower organic phase.
-
-
Drying and Storage:
-
Dry the lipid extract under a stream of nitrogen.
-
Store at -80°C.
-
Protocol 3: Derivatization of VLCFAs to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), VLCFAs must be derivatized to their more volatile methyl esters.[3][13]
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane (HPLC grade)
-
Saturated NaCl solution
-
Heating block or water bath
-
GC vials
Procedure:
-
Esterification:
-
Re-dissolve the dried lipid extract in 1 mL of hexane.
-
Add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
-
Extraction of FAMEs:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of saturated NaCl solution and vortex.
-
Centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
-
Analysis:
-
The FAMEs are now ready for injection into the GC-MS system.
-
III. Visualization of VLCFA-Related Pathways
VLCFA Metabolism in Peroxisomes
VLCFAs are primarily metabolized through β-oxidation within peroxisomes.[14] Genetic defects in peroxisomal biogenesis or in specific enzymes of this pathway lead to the accumulation of VLCFAs, causing severe metabolic disorders.[15][16]
Caption: Peroxisomal β-oxidation of VLCFAs.
VLCFA Incorporation into Sphingolipids and Pro-inflammatory Signaling
VLCFAs are essential precursors for the synthesis of complex sphingolipids, such as ceramides and sphingomyelin.[1] During demyelination or in certain disease states, the accumulation of VLCFAs can lead to their conversion into Sphingosine-1-Phosphate (S1P), a potent signaling molecule that can trigger neuroinflammation.[17]
Caption: VLCFA in sphingolipid synthesis and signaling.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vliz.be [vliz.be]
- 6. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 12. Improved Folch Method for Liver-Fat Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 15. Peroxisomal biogenesis and metabolism - Insights [news.mayocliniclabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Dotriacontanoic Acid for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dotriacontanoic acid (C32:0), a very long-chain saturated fatty acid (VLCFA), is implicated in various biological processes and is a biomarker for certain metabolic disorders. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for research and clinical applications. However, its high molecular weight, low volatility, and lack of a strong chromophore present analytical challenges for direct chromatographic analysis.
Derivatization is an essential sample preparation step to overcome these challenges by converting the non-volatile this compound into a more volatile and detectable derivative suitable for gas chromatography (GC) or high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the derivatization of this compound for subsequent chromatographic analysis.
Chromatographic Techniques and Derivatization Strategies
The choice of derivatization method depends on the analytical technique employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds. For GC-MS analysis, this compound is typically converted into a more volatile ester or silyl derivative.
-
Esterification (Methylation): The carboxylic acid group is converted to its methyl ester, forming this compound methyl ester (FAME). This is a widely used and robust method.
-
Silylation: The active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group. This method also increases volatility.[1]
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is suitable for the analysis of non-volatile and thermally labile compounds. To enable UV detection of this compound, a UV-absorbing chromophore is attached to the carboxylic acid group.
-
Phenacylation: The fatty acid is converted to its phenacyl ester, which has a strong UV absorbance, allowing for sensitive detection.[2]
-
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the conversion of this compound to its methyl ester.
Materials:
-
This compound standard or sample extract
-
Boron trifluoride-methanol (BF3-Methanol) solution (14% w/v)
-
Toluene (anhydrous)
-
Hexane (HPLC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 1 mL of toluene to dissolve the sample. Add 2 mL of 14% BF3-methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 100°C for 1 hour in a heating block or water bath. Due to the high melting point of this compound, a higher temperature and longer reaction time compared to shorter-chain fatty acids may be necessary to ensure complete methylation.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial.
-
Drying: Add a small amount of anhydrous Na2SO4 to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Vortex mixer
Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Lyophilize or dry the sample under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample. Add 100 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 1 hour.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.
The following are typical starting parameters for the analysis of this compound methyl ester. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 300°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 15 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-600 |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
This protocol describes the conversion of this compound to its phenacyl ester for UV detection.
Materials:
-
This compound standard or sample extract
-
α-Bromoacetophenone (phenacyl bromide)
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Protocol:
-
Sample Preparation: Dissolve a known amount of the this compound sample in 500 µL of acetonitrile in a reaction vial.
-
Reagent Addition: Add a 5-fold molar excess of α-bromoacetophenone and a 2-fold molar excess of triethylamine.
-
Reaction: Cap the vial and heat at 80°C for 1 hour.
-
Solvent Evaporation: After cooling to room temperature, evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Analysis: The sample is now ready for HPLC-UV analysis.
The following are typical starting parameters for the analysis of this compound phenacyl ester.
| Parameter | Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Gradient Program | Start with 80% Acetonitrile, increase to 100% Acetonitrile over 20 minutes, hold for 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| UV Detector | |
| Wavelength | 242 nm[2] |
Data Presentation
The following tables summarize expected quantitative data for the chromatographic analysis of derivatized this compound. Please note that these are representative values and may vary depending on the specific analytical conditions and matrix effects.
Table 1: GC-MS Analysis of this compound Derivatives
| Derivative | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Methyl Ester | ~25-30 | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |
| TMS Ester | ~20-25 | 0.5 - 5 ng/mL | 2 - 10 ng/mL |
Table 2: HPLC-UV Analysis of this compound Phenacyl Ester
| Derivative | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Phenacyl Ester | ~15-20 | 10 - 50 ng/mL | 50 - 200 ng/mL |
Mandatory Visualization
Caption: General workflow for the derivatization and analysis of this compound.
References
Unraveling the Metabolism of C32:0 Fatty Acid: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of lipidomics, the metabolism of ultra-long-chain fatty acids (ULCFAs) remains a complex and compelling area of research. Among these, Dotriacontanoic acid (C32:0), also known as lacceroic acid, presents unique metabolic pathways with implications in various physiological and pathological processes. These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to studying C32:0 fatty acid metabolism.
Introduction to C32:0 Fatty Acid Metabolism
This compound is a saturated fatty acid with a 32-carbon backbone. Like other ULCFAs, its metabolism is compartmentalized within the cell, primarily involving the endoplasmic reticulum for synthesis and peroxisomes for degradation. Disruptions in these pathways can lead to the accumulation of ULCFAs, which has been linked to several metabolic disorders.
Biosynthesis: The synthesis of C32:0 occurs in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). While the specific ELOVL responsible for the final elongation steps to C32:0 is still under investigation, it is understood to involve the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA.
Degradation (Peroxisomal β-oxidation): Due to their extreme length, ULCFAs like C32:0 cannot be directly metabolized by mitochondria. Instead, they undergo an initial round of β-oxidation within peroxisomes. This process shortens the fatty acid chain, producing acetyl-CoA and a shorter acyl-CoA that can then be transported to the mitochondria for complete oxidation.
Key Metabolic Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the key metabolic pathway for C32:0 and a general workflow for its experimental analysis.
Dotriacontanoic Acid in Lipidomics: A Detailed Guide to its Application and Analysis
For Researchers, Scientists, and Drug Development Professionals
Dotriacontanoic acid (C32:0), an ultra-long-chain saturated fatty acid, is emerging as a significant molecule in the field of lipidomics. Its unique properties and association with certain metabolic pathways make it a valuable tool for researchers investigating lipid metabolism, disease biomarkers, and cellular signaling. This document provides detailed application notes and protocols for the utilization of this compound in lipidomics research, tailored for professionals in research and drug development.
Applications of this compound in Lipidomics Research
This compound finds its primary applications in lipidomics as an internal standard for the quantification of other very-long-chain fatty acids (VLCFAs), in the study of lipid metabolism, particularly peroxisomal disorders, and as a potential biomarker for these conditions.
Internal Standard for Accurate Quantification
The chemical inertness and distinct mass of this compound make it an excellent internal standard for mass spectrometry-based lipidomics. When a known amount of a deuterated form of this compound is added to a biological sample at the beginning of the sample preparation process, it allows for the correction of sample loss during extraction and derivatization, as well as variations in ionization efficiency during mass spectrometric analysis. This ensures accurate and reproducible quantification of other VLCFAs in the sample.
Investigating Lipid Metabolism and Peroxisomal Disorders
This compound and other VLCFAs are primarily metabolized through β-oxidation within peroxisomes.[1][2] Genetic defects in peroxisomal biogenesis or function lead to the accumulation of VLCFAs in plasma and tissues.[3][4][5] Therefore, the quantification of this compound can be instrumental in studying the pathophysiology of peroxisomal disorders such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD).[3][4][6]
Biomarker for Disease Diagnosis and Monitoring
Elevated levels of VLCFAs, including by inference this compound, are established biomarkers for the diagnosis of peroxisomal disorders.[3][4][5] Analysis of this compound in plasma or other biological fluids can aid in the early detection and monitoring of disease progression and response to therapy. While less studied than hexacosanoic acid (C26:0), the analysis of a broader range of VLCFAs, including C32:0, can provide a more comprehensive picture of the metabolic dysregulation in these diseases.[1]
Quantitative Data on Very-Long-Chain Fatty Acids
| Fatty Acid | Abbreviation | Normal Plasma Concentration (μg/mL) | Condition with Altered Levels | Reference |
| Docosanoic Acid | C22:0 | 20.0 ± 5.0 | Decreased in Zellweger syndrome | [6] |
| Tetracosanoic Acid | C24:0 | 25.0 ± 6.0 | Increased in peroxisomal disorders | [3][4] |
| Hexacosanoic Acid | C26:0 | 0.4 ± 0.15 | Increased in peroxisomal disorders | [3][4] |
| This compound | C32:0 | Not routinely reported | Expected to be elevated in peroxisomal disorders | [1] |
Note: The concentrations can vary depending on the analytical method, laboratory, and patient population.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of VLCFAs, including this compound, in human plasma using GC-MS with an internal standard.
3.1.1. Materials and Reagents
-
Human plasma
-
Deuterated this compound (d-C32:0) as an internal standard
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Saturated NaCl solution
-
GC-MS system with a suitable capillary column (e.g., DB-1ms)
3.1.2. Sample Preparation and Lipid Extraction
-
To 100 µL of plasma, add a known amount of deuterated this compound internal standard.
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
3.1.3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Incubate at 100°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs.
-
Repeat the hexane extraction and combine the hexane layers.
-
Dry the FAMEs under a stream of nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.
3.1.4. GC-MS Analysis
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of this compound methyl ester and its deuterated internal standard.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the analysis of VLCFAs using LC-MS/MS, which offers high sensitivity and specificity.
3.2.1. Materials and Reagents
-
Human plasma
-
Deuterated this compound (d-C32:0) as an internal standard
-
Isopropanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
3.2.2. Sample Preparation
-
To 50 µL of plasma, add a known amount of deuterated this compound internal standard.
-
Add 200 µL of cold isopropanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
3.2.3. LC-MS/MS Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the VLCFAs.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its deuterated internal standard.
Signaling Pathways and Experimental Workflows
While a specific signaling pathway directly initiated by this compound has not been elucidated, fatty acids, in general, are known to play crucial roles in cell signaling.[7] The experimental workflows for the analysis of this compound are depicted in the following diagrams.
References
- 1. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Long-Chain Fatty Acids in Human Health and Disease - Creative Proteomics [creative-proteomics.com]
- 3. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 5. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]
- 6. academic.oup.com [academic.oup.com]
- 7. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dotriacontanoic Acid for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dotriacontanoic acid (C32:0), a very-long-chain saturated fatty acid, is a critical component in various biological and industrial research areas. Its applications range from studies of lipid metabolism and membrane structure to its use as a starting material in the synthesis of complex lipids and polymers. This document provides detailed protocols for the chemical synthesis of this compound for research purposes, focusing on two primary methods: the oxidation of 1-dotriacontanol and the saponification of lacceryl lacceroate. These methods offer reliable and scalable routes to high-purity this compound, essential for rigorous scientific investigation.
Introduction
This compound, also known as lacceroic acid, is a saturated fatty acid with a 32-carbon backbone. In nature, it is found in various plant waxes and serves as a precursor in the biosynthesis of other lipids.[1] Its long aliphatic chain imparts unique physical and chemical properties, making it a valuable tool in materials science and biochemistry. Researchers utilize this compound to investigate the roles of very-long-chain fatty acids in cellular processes, including membrane fluidity, signal transduction, and the pathology of certain metabolic disorders. The synthesis of high-purity this compound is therefore crucial for obtaining reliable and reproducible experimental results.
Application Notes
The synthetic routes detailed in this document are intended for laboratory-scale production of this compound for research applications.
-
Method Selection: The choice between the oxidation of 1-dotriacontanol and the saponification of lacceryl lacceroate will depend on the availability of starting materials. 1-dotriacontanol is a commercially available long-chain alcohol, making the oxidation route a more direct approach for many laboratories. Lacceryl lacceroate, a wax ester, can be isolated from natural sources like stick lac wax, and its saponification provides a straightforward method if this starting material is accessible.[1]
-
Purity and Characterization: For research purposes, high purity of the final product is essential. The protocols provided include purification steps such as recrystallization and column chromatography. It is highly recommended to characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.
-
Safety Precautions: The synthesis of this compound involves the use of hazardous chemicals. Jones reagent, used in the oxidation protocol, is highly corrosive and a strong oxidant. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 1-Dotriacontanol
This protocol describes the oxidation of the primary alcohol, 1-dotriacontanol, to the corresponding carboxylic acid, this compound, using Jones reagent.
Materials:
-
1-Dotriacontanol (C32H66O)
-
Chromium trioxide (CrO3)
-
Concentrated sulfuric acid (H2SO4)
-
Acetone
-
Diethyl ether
-
Sodium sulfate (Na2SO4), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Deionized water
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Chromatography column
Procedure:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 26.7 g of chromium trioxide to 23 ml of concentrated sulfuric acid. Once the chromium trioxide has dissolved, cautiously add 50 ml of deionized water. Stir until a homogenous solution is obtained. Caution: This process is highly exothermic.
-
Reaction Setup: In a 500 ml round-bottom flask, dissolve 5.0 g of 1-dotriacontanol in 200 ml of acetone. Place the flask in an ice bath and begin stirring.
-
Oxidation: While maintaining the temperature below 20°C, add the prepared Jones reagent dropwise from a dropping funnel to the solution of 1-dotriacontanol. A green precipitate of chromium salts will form. The addition should be controlled to maintain a gentle reaction rate.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
Workup: After the reaction is complete, quench the reaction by the slow addition of isopropanol until the orange color of excess Jones reagent disappears and the solution turns green.
-
Extraction: Remove the acetone using a rotary evaporator. To the remaining aqueous layer, add 100 ml of 2M HCl and extract the product with three 100 ml portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 100 ml of deionized water, followed by 100 ml of saturated sodium bicarbonate solution, and finally with 100 ml of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1-Dotriacontanol |
| Amount of Starting Material | 5.0 g |
| Oxidizing Agent | Jones Reagent |
| Reaction Time | 4 hours |
| Reaction Temperature | 0-20°C, then Room Temperature |
| Expected Yield | 80-90% |
| Purity (after purification) | >98% |
Protocol 2: Synthesis of this compound by Saponification of Lacceryl Lacceroate
This protocol outlines the hydrolysis (saponification) of the wax ester lacceryl lacceroate to yield this compound and 1-dotriacontanol.
Materials:
-
Lacceryl lacceroate (C64H128O2)
-
Ethanolic sodium hydroxide (NaOH), 1M
-
Hydrochloric acid (HCl), 6M
-
Heptane
-
Chloroform
-
Deionized water
-
Sodium sulfate (Na2SO4), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 ml round-bottom flask, dissolve 10.0 g of lacceryl lacceroate in 100 ml of 1M ethanolic sodium hydroxide.
-
Saponification: Attach a reflux condenser and heat the mixture to reflux with stirring for 90 minutes.
-
Cooling and Acidification: After the reaction is complete, cool the flask in an ice bath. Slowly add 50 ml of deionized water, followed by the careful addition of 25 ml of 6M HCl to acidify the mixture to a pH of 1-2.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the products with three 100 ml portions of heptane.
-
Washing: Combine the organic extracts and wash with two 100 ml portions of deionized water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of this compound and 1-dotriacontanol.
-
Separation and Purification: The this compound can be separated from 1-dotriacontanol by column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically used, with the less polar 1-dotriacontanol eluting first, followed by the more polar this compound. The collected fractions containing this compound are then combined and the solvent is evaporated to yield the purified product.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | Lacceryl Lacceroate |
| Amount of Starting Material | 10.0 g |
| Reagent | 1M Ethanolic NaOH |
| Reaction Time | 90 minutes |
| Reaction Temperature | Reflux |
| Expected Yield of this compound | 40-50% (theoretical) |
| Purity (after purification) | >98% |
Visualizations
Caption: Oxidation of 1-Dotriacontanol to this compound.
Caption: Saponification of Lacceryl Lacceroate.
Caption: Workflow for the Oxidation of 1-Dotriacontanol.
Caption: Workflow for the Saponification of Lacceryl Lacceroate.
References
Application Notes & Protocols for the Analysis of Dotriacontanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dotriacontanoic acid (C32:0) is a very-long-chain saturated fatty acid (VLCFA). The analysis of this compound is crucial in various research fields, including the study of metabolic disorders, drug development, and nutritional science. Accurate and reliable quantification of this analyte in biological matrices requires robust sample preparation and sensitive analytical techniques. These application notes provide detailed protocols for the extraction, derivatization, and analysis of this compound from biological samples, primarily focusing on plasma and serum.
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of fatty acids, providing a reference for expected performance metrics.
Table 1: Recovery Rates of Fatty Acid Extraction Methods
| Extraction Method | Matrix | Analyte(s) | Recovery Rate (%) | Reference |
| Hexane Extraction | Plasma | C8-C26 Fatty Acids | 76 - 106 | [1] |
| Solid-Phase Extraction | Fecal & Intestinal Samples | Short-Chain Fatty Acids | 98.34 - 137.83 | [2] |
| Ultrasound-assisted dispersive liquid-liquid microextraction | Aqueous Samples | Carboxylic Acids | 81.5 - 106 | [3] |
Table 2: Performance of Analytical Methods for Fatty Acid Quantification
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| GC-MS | C8-C26 Fatty Acids | - | - | Consistent | [1] |
| LC-MS | Long-chain and very-long-chain fatty acids | 5 ng/ml (median) | - | - | [4] |
| GC-FID | Short-Chain Fatty Acids | 0.11–0.36 μM | 0.38–1.21 μM | ≥ 0.9998 | [2] |
| GC-MS | Carboxylic Acids | 1.7–8.3 μg/L | 5.1–25 μg/L | - | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum
This protocol is a generalized procedure based on common LLE methods for fatty acids.[5][6][7][8][9][10][11]
Objective: To extract total fatty acids, including this compound, from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Internal standard (e.g., deuterated this compound)
-
Methanol
-
Hexane
-
Acetyl chloride
-
Sodium chloride (NaCl) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 1 mL glass centrifuge tube, add 100 µL of plasma or serum.
-
Internal Standard Spiking: Add an appropriate amount of internal standard solution to the sample.
-
Hydrolysis and Esterification:
-
Add 1 mL of a freshly prepared solution of methanol:acetyl chloride (20:1, v/v).
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate at 100°C for 60 minutes to hydrolyze fatty acids from complex lipids and convert them to fatty acid methyl esters (FAMEs).
-
Allow the tube to cool to room temperature.
-
-
Extraction:
-
Add 500 µL of saturated NaCl solution.
-
Add 1.5 mL of hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the collected hexane to remove any residual water.
-
Evaporation: Evaporate the hexane under a gentle stream of nitrogen until dryness.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of hexane) for GC-MS or LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol provides a general workflow for SPE, which can be adapted for this compound based on the principles of reversed-phase or ion-exchange chromatography.[2][12][13][14][15][16]
Objective: To clean up and concentrate this compound from a biological extract.
Materials:
-
Biological sample extract (from LLE or other initial extraction)
-
SPE cartridge (e.g., C18 for reversed-phase or a suitable anion exchange sorbent)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol, acetonitrile, or a mixture with a modifier)
-
SPE manifold
-
Collection tubes
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent (e.g., water) to prepare the sorbent for the sample matrix. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample extract onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 cartridge volumes of the wash solvent to remove interfering substances. The composition of the wash solvent should be optimized to remove impurities without eluting the analyte of interest.
-
Elution: Elute the this compound with an appropriate elution solvent into a clean collection tube. The choice of elution solvent will depend on the sorbent and the analyte.
-
Post-Elution Processing: The eluate may be evaporated and reconstituted in a suitable solvent for analysis.
Protocol 3: Derivatization of this compound for GC-MS Analysis
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of fatty acids.[17][18][19][20] Silylation is a common derivatization technique.
Objective: To convert this compound into a volatile derivative for GC-MS analysis.
Materials:
-
Dried sample extract containing this compound
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Pyridine or other suitable solvent
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Preparation: Prepare the derivatization solution by mixing BSTFA with 1% TMCS and pyridine in a suitable ratio (e.g., 1:1 v/v).
-
Derivatization Reaction:
-
Add 50 µL of the derivatization solution to the dried sample extract in a GC vial.
-
Cap the vial tightly.
-
Heat the vial at 60-80°C for 30-60 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Visualization of Workflows
Experimental Workflow for this compound Analysis
Decision Pathway for Analytical Method Selection
References
- 1. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. youtube.com [youtube.com]
- 9. Organic Extraction Method | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. research.utwente.nl [research.utwente.nl]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 20. gcms.cz [gcms.cz]
Application Notes & Protocols: Analytical Standards for Lacceroic Acid
Introduction
Lacceroic acid, also known as dotriacontanoic acid, is a saturated fatty acid with the chemical formula C32H64O2.[1] As a long-chain fatty acid, its accurate quantification and characterization are crucial in various research fields, including natural product chemistry, lipidomics, and drug development. These application notes provide detailed protocols for the analysis of lacceroic acid using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described are based on established principles of fatty acid analysis and can be adapted and optimized for specific research needs.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acids. For long-chain fatty acids such as lacceroic acid, derivatization is typically required to increase their volatility.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of lacceroic acid.
Detailed Protocol for GC-MS Analysis of Lacceroic Acid (as Fatty Acid Methyl Ester - FAME)
-
Lipid Extraction:
-
Homogenize the sample (e.g., tissue, cells) in a chloroform:methanol mixture (2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification and Derivatization (to form FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Heat at 100°C for 5 minutes to saponify the lipids.
-
Cool and add 1 mL of 14% boron trifluoride in methanol.
-
Heat again at 100°C for 5 minutes to form the fatty acid methyl esters (FAMEs).
-
Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
-
GC-MS Instrumentation and Parameters:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-600 |
| Solvent Delay | 5 min |
Data Presentation
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Lacceroic acid methyl ester | > 20 (dependent on the specific column and conditions) | Molecular ion (M+), fragments corresponding to McLafferty rearrangement, and successive losses of CH2 groups |
II. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of fatty acids, especially for non-volatile derivatives or when analyzing free fatty acids. Reversed-phase HPLC is commonly employed.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of lacceroic acid.
Detailed Protocol for Reversed-Phase HPLC Analysis of Lacceroic Acid
-
Lipid Extraction:
-
Follow the same lipid extraction protocol as described for GC-MS analysis.
-
-
Sample Preparation:
-
The dried lipid extract can be redissolved in the mobile phase for direct analysis of free fatty acids.
-
For enhanced detection, derivatization to form UV-absorbing or fluorescent esters (e.g., p-bromophenacyl esters) can be performed.
-
-
HPLC Instrumentation and Parameters:
| Parameter | Value |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector | |
| UV Detector | 210 nm (for free fatty acids) or wavelength corresponding to the derivatizing agent |
| Evaporative Light Scattering Detector (ELSD) | Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min |
| Mass Spectrometer (LC-MS) | Electrospray ionization (ESI) in negative ion mode |
Data Presentation
| Compound | Expected Retention Time (min) | Detection Method |
| Lacceroic acid | Will have a long retention time due to its high hydrophobicity | UV (210 nm), ELSD, or MS |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, including fatty acids. While not typically used for routine quantification, it provides valuable information about the chemical structure.
Logical Relationship for NMR Signal Assignment
References
Troubleshooting & Optimization
Technical Support Center: Very Long-Chain Fatty Acid (VLCFA) Analysis
Welcome to the technical support center for very long-chain fatty acid (VLCFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during VLCFA analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Question: My VLCFA recovery is low after extraction. What are the possible causes and solutions?
Answer: Low recovery of VLCFAs can stem from several factors during the sample preparation stage. Here are some common causes and troubleshooting steps:
-
Incomplete Cell Lysis: VLCFAs are often sequestered within cellular membranes. Ensure your homogenization or sonication protocol is sufficient to disrupt the cells or tissues completely.
-
Inappropriate Solvent Selection: VLCFAs are highly nonpolar. Using a solvent system with insufficient non-polar character will result in poor extraction efficiency. The Folch (chloroform:methanol 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods are standard for total lipid extraction and are generally effective for VLCFAs.[1]
-
Phase Separation Issues: During liquid-liquid extraction, incomplete phase separation can lead to loss of the lipid-containing organic layer. Ensure clear separation of the aqueous and organic phases before collecting the organic layer.
-
Adsorption to Surfaces: VLCFAs can adsorb to plasticware. It is highly recommended to use glass tubes and vials throughout the extraction process to minimize this issue.[1]
-
Oxidation of Unsaturated VLCFAs: If you are analyzing polyunsaturated VLCFAs (PU-VLCFAs), they are susceptible to oxidation. Work at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[1]
Question: I am observing extraneous peaks in my chromatogram that are not my target VLCFAs. What is the likely source of this contamination?
Answer: Contamination is a frequent issue in sensitive mass spectrometry-based analyses. Potential sources include:
-
Plasticizers: Phthalates and other plasticizers can leach from plastic consumables (e.g., pipette tips, tubes). Whenever possible, use glass and high-purity solvents.[1]
-
Solvent Impurities: Ensure you are using high-purity, HPLC-grade or MS-grade solvents to minimize background contamination.
-
Carryover from Previous Injections: If a previously analyzed sample had very high concentrations of certain lipids, you might see carryover in subsequent runs. Run blank injections between samples to check for and mitigate carryover.
-
Septum Bleed (GC-MS): Degraded septa in the GC inlet can release siloxanes, leading to characteristic repeating peaks in the chromatogram. Use high-quality, low-bleed septa and replace them regularly.[2]
Derivatization (for GC-MS Analysis)
Question: My derivatization to fatty acid methyl esters (FAMEs) seems incomplete. How can I improve the reaction efficiency?
Answer: Incomplete derivatization is a common problem in FAME analysis for GC-MS. Consider the following:
-
Reaction Conditions: The efficiency of methylation depends on reaction time, temperature, and the catalyst used. For acid-catalyzed methylation (e.g., with BF₃/MeOH or HCl/MeOH), ensure the reaction is carried out at the recommended temperature (e.g., 60-80°C) for the appropriate duration (e.g., 30-120 minutes).[1][3]
-
Presence of Water: Water can interfere with the derivatization reaction. Ensure your sample extract is dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a stream of nitrogen.
-
Reagent Quality: Derivatization reagents can degrade over time. Use fresh reagents for optimal performance.
-
Under- or Over-methylation: Both incomplete and excessive reaction times can be problematic. Under-methylation leads to low signal, while over-reaction can cause degradation of the FAMEs. Optimize the reaction time for your specific sample type and analytes.[1]
GC-MS Analysis
Question: I'm observing peak tailing or broadening for my VLCFA FAMEs in my GC-MS analysis. What could be the cause?
Answer: Poor peak shape in GC-MS can compromise resolution and quantification. Here are some potential causes and solutions:
-
Active Sites in the Inlet or Column: VLCFAs, even as FAMEs, can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column itself, leading to tailing. Use a deactivated inlet liner and a high-quality, low-bleed column suitable for fatty acid analysis.[4]
-
Improper Column Installation: If the column is not installed correctly in the inlet and detector, it can create dead volume, causing peak broadening.[4]
-
Injector Temperature Too Low: If the injector temperature is not high enough, the high-boiling VLCFA FAMEs may not volatilize efficiently, leading to broad peaks.[4]
-
Contamination: Contamination in the inlet or at the head of the column can lead to poor peak shape. Regular maintenance, including changing the inlet liner and trimming the front end of the column, is crucial.[4]
Question: My GC-MS sensitivity for VLCFAs is low. How can I improve it?
Answer: Low sensitivity can be due to a variety of factors. A systematic check is recommended:
-
Check for Leaks: Air leaks in the GC-MS system can significantly reduce sensitivity. Use an electronic leak detector to check all fittings.[5]
-
Clean the Ion Source: A contaminated ion source is a very common cause of reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
-
Tune the Mass Spectrometer: Ensure the mass spectrometer is properly tuned. The tune report can provide valuable information about the instrument's performance.[5]
-
Detector Performance: The electron multiplier has a finite lifetime and its performance will degrade over time, leading to lower sensitivity. It may need to be replaced.[2]
LC-MS/MS Analysis
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of VLCFAs from plasma. How can I mitigate this?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex biological samples.[6][7] Here are some strategies to address this:
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids.[8]
-
Optimize Chromatography: Improve the chromatographic separation to ensure that the VLCFAs elute in a region with fewer co-eluting matrix components. Modifying the mobile phase composition or using a different column chemistry can help.[6]
-
Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[9]
-
Matrix-Matched Calibrators: If isotope-labeled standards are not available, preparing calibration standards in a matrix that is identical to the sample (matrix-matched calibrators) can help to compensate for matrix effects.[9]
Question: I'm observing adduct formation (e.g., [M+Na]+, [M+K]+) in my LC-MS/MS spectra, which complicates quantification. How can I control this?
Answer: Adduct formation is common in electrospray ionization (ESI). To minimize this:
-
Mobile Phase Additives: The addition of a small amount of an ammonium salt (e.g., ammonium formate or ammonium acetate) to the mobile phase can promote the formation of the protonated molecule ([M+H]+) or ammonium adduct ([M+NH4]+) as the primary ion, reducing the prevalence of sodium and potassium adducts.[6]
-
Source Purity: Ensure high-purity solvents and additives are used to minimize the introduction of sodium and potassium ions.
-
Consistent Analysis: While it may be difficult to eliminate adducts completely, ensure that the adduct formation is consistent across all samples and standards. For quantification, it is possible to sum the signals of the different adducts for a given analyte.
Quantitative Data Summary
The following table summarizes typical concentration ranges for key VLCFAs in human plasma, which are often used as biomarkers for peroxisomal disorders. Note that these values can vary between laboratories and populations.
| Fatty Acid | Normal Plasma Concentration (µg/mL) | Zellweger Syndrome Plasma Concentration (µg/mL) | X-Linked Adrenoleukodystrophy (X-ALD) Plasma Concentration (µg/mL) |
| C22:0 (Behenic Acid) | 20 - 90 | Often within normal range or slightly elevated | Often within normal range or slightly elevated |
| C24:0 (Lignoceric Acid) | 20 - 90 | Elevated | Elevated |
| C26:0 (Cerotic Acid) | 0.2 - 1.0 | Significantly Elevated[10] | Significantly Elevated |
| Ratio | Normal | Zellweger Syndrome | X-ALD |
| C24:0 / C22:0 | < 1.3 | Elevated[11] | Elevated[11] |
| C26:0 / C22:0 | < 0.02 | Significantly Elevated[10][11] | Significantly Elevated[11] |
Disclaimer: These are approximate ranges for illustrative purposes. Clinical decisions should be based on reference ranges established by the specific laboratory performing the analysis.
Experimental Protocols
Protocol 1: VLCFA Extraction and Derivatization to FAMEs from Plasma for GC-MS Analysis
This protocol is a generalized procedure for the extraction of total fatty acids from plasma and their conversion to fatty acid methyl esters (FAMEs) for subsequent GC-MS analysis.
-
Internal Standard Addition: To a 1.5 mL glass tube, add 100 µL of plasma. Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), which is not naturally abundant in human plasma.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
-
Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.
-
Derivatization (Acid-Catalyzed Methylation):
-
FAME Extraction:
-
Add 1 mL of hexane and 0.5 mL of water to the tube.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.
-
-
Final Preparation: Evaporate the hexane to a small volume (e.g., 50-100 µL) under a stream of nitrogen before injecting into the GC-MS.
Protocol 2: GC-MS Analysis of VLCFA FAMEs
This is a representative set of GC-MS parameters. Actual conditions should be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan (m/z 50-600) for identification.
Signaling Pathways and Workflows
VLCFA Metabolism and Peroxisomal Biogenesis Disorders
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are metabolized primarily through β-oxidation within peroxisomes.[12] In peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome, mutations in PEX genes lead to dysfunctional peroxisomes.[13] This impairs the import of peroxisomal enzymes and transporters, including the ABCD1 transporter responsible for VLCFA import into the peroxisome.[13] Consequently, VLCFAs accumulate in tissues and plasma, leading to cellular dysfunction, demyelination, and neurodegeneration.[13]
Caption: Impaired VLCFA metabolism in peroxisomal disorders.
VLCFA Analysis Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of VLCFAs from biological samples.
Caption: General workflow for VLCFA analysis.
References
- 1. FAME Analysis Guide: Workflow, Sample Prep, Platform Selection, and QC Tips - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. agilent.com [agilent.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. chromacademy.com [chromacademy.com]
- 6. gtfch.org [gtfch.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 11. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxisome biogenesis disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Gas Chromatography for Dotriacontanoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their gas chromatography (GC) methods for the analysis of dotriacontanoic acid (C32:0).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound is a very long-chain fatty acid (VLCFA) with high polarity and low volatility. In its free form, it is difficult to analyze by GC because it can form hydrogen bonds, leading to poor peak shape (tailing) and potential adsorption to active sites in the GC system.[1] Derivatization, typically to a fatty acid methyl ester (FAME), increases the volatility and reduces the polarity of the molecule, making it more suitable for GC analysis.[1][2][3]
Q2: What is the most suitable derivatization method for this compound?
A2: Several methods can be used, but for VLCFAs like this compound, acid-catalyzed esterification is effective. A method using sulfuric acid-methanol has been successfully applied to the analysis of fatty acids up to C36:0.[4] Other options include using boron trifluoride (BF3)-methanol or hydrochloric acid (HCl)-methanol.[1][5]
Q3: What type of GC column is recommended for analyzing this compound FAME?
A3: A non-polar or mid-polarity capillary column is generally suitable. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a good choice as it provides good thermal stability required for the high temperatures needed to elute VLCFAs.[6]
Q4: What are the critical GC parameters to optimize for this compound analysis?
A4: The most critical parameters are the injector temperature, the oven temperature program, and the carrier gas flow rate. The injector temperature must be high enough to ensure complete vaporization of the this compound derivative without causing thermal degradation. The oven temperature program will require a high final temperature to ensure the analyte elutes from the column in a reasonable time with good peak shape.
Troubleshooting Guide
This guide addresses common problems encountered during the GC analysis of this compound.
Problem 1: No Peak or Very Small Peak for this compound
| Possible Cause | Solution |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion. For the sulfuric acid-methanol method, ensure the reaction time and temperature are adequate. Verify the freshness and purity of your reagents.[1] |
| Injector Temperature Too Low | The injector temperature may not be high enough to volatilize the this compound derivative. Gradually increase the injector temperature, but be cautious of thermal degradation. |
| Analyte Adsorption | Active sites in the inlet liner or the front of the column can adsorb the analyte. Use a deactivated inlet liner and perform regular inlet maintenance.[7][8][9] Trimming a small portion from the front of the column can also help.[9] |
| Column Bleed Obscuring Peak | At the high temperatures required, column bleed can increase, leading to a rising baseline that may obscure the analyte peak. Use a low-bleed column and ensure the final oven temperature does not exceed the column's maximum operating temperature. |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Incomplete Derivatization | Residual underivatized this compound will exhibit significant tailing. Optimize the derivatization procedure.[1] |
| Active Sites in the System | Active sites in the injector liner, column, or detector can cause peak tailing.[7][8][9] Perform inlet maintenance (replace liner, septum, and seals) and consider using a more inert column. |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting, but in some cases can contribute to tailing.[10] Dilute the sample and re-inject. |
| Improper Column Installation | A poor column cut or incorrect installation depth in the injector or detector can create dead volume and cause peak tailing.[9] Re-install the column carefully. |
Problem 3: Ghost Peaks or Carryover
| Possible Cause | Solution |
| Sample Carryover from Previous Injection | This compound and other VLCFAs can be "sticky" and may not fully elute during a run, appearing in subsequent analyses. Increase the final oven temperature or the hold time at the final temperature to ensure all components are eluted.[11] |
| Contaminated Syringe or Inlet | Contamination in the injection syringe or the inlet can lead to ghost peaks.[11] Clean the syringe thoroughly between injections and perform regular inlet maintenance. |
| Septum Bleed | Particles from a degrading septum can enter the inlet and cause ghost peaks. Use high-quality, low-bleed septa and replace them regularly. |
Experimental Protocols
Protocol 1: Derivatization of this compound to its Fatty Acid Methyl Ester (FAME)
This protocol is based on a sulfuric acid-methanol method successful for very long-chain fatty acids.[4]
Reagents and Materials:
-
This compound standard or extracted lipid sample
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials with PTFE-lined caps
Procedure:
-
Weigh approximately 1-5 mg of the lipid extract or standard into a reaction vial.
-
Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.
-
Securely cap the vial.
-
Heat the vial at 80°C for 60 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
These are suggested starting parameters and may require optimization for your specific instrument and column.
| Parameter | Recommended Setting |
| GC System | Gas chromatograph coupled to a mass spectrometer (GC-MS) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Splitless mode |
| Injection Volume | 1 µL |
| Injector Temperature | 320°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes. Ramp at 10°C/min to 340°C, hold for 15 minutes. |
| MS Transfer Line Temp. | 340°C |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Solvent Delay | 5 minutes |
| Scan Range | m/z 50-600 |
Visualizations
Experimental Workflow
Caption: Workflow from sample preparation to data analysis.
Troubleshooting Decision Tree
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
improving dotriacontanoic acid extraction efficiency from complex matrices
Welcome to the technical support center for the efficient extraction of dotriacontanoic acid from complex matrices. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound?
A1: this compound is a very-long-chain fatty acid (VLCFA), and its extraction presents several challenges. Due to its long hydrocarbon chain, it has low solubility in polar solvents and a high melting point (approximately 95-96°C), which can complicate handling.[1][2] When extracting from complex natural matrices like plant waxes or insect secretions, co-extraction of other lipids, pigments, and non-polar compounds is common, necessitating multi-step purification.
Q2: Which solvent system is most effective for this compound extraction?
A2: Non-polar solvents are generally more effective for extracting this compound. Commonly used solvents include hexane, chloroform, and diethyl ether. Often, a mixture of solvents, such as chloroform-methanol, is used to disrupt lipid-protein and lipid-carbohydrate interactions in the matrix, thereby improving extraction efficiency. The choice of solvent will depend on the specific matrix and the desired purity of the initial extract.
Q3: Is a derivatization step necessary for the analysis of this compound?
A3: For analysis by gas chromatography (GC), derivatization is essential. This compound's high boiling point and polarity (due to the carboxylic acid group) make it unsuitable for direct GC analysis. Converting it to a more volatile ester, typically a methyl ester (FAME - fatty acid methyl ester), is a standard and necessary step. This is usually achieved by acid- or base-catalyzed transesterification.
Q4: Can ultrasound-assisted extraction (UAE) improve efficiency?
A4: Yes, ultrasound-assisted extraction can significantly enhance the extraction of fatty acids. The mechanical effects of ultrasonic cavitation can disrupt cell walls and improve solvent penetration into the matrix, leading to higher yields in shorter extraction times and at lower temperatures compared to conventional methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound from the specific matrix. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to release the analyte. 3. Poor Sample Preparation: Large particle size of the matrix can limit solvent access. 4. Bound Lipids: this compound may be covalently bound or strongly associated with other molecules in the matrix. | 1. Solvent Optimization: Test a range of non-polar solvents and solvent mixtures (e.g., hexane, chloroform, hexane-isopropanol). 2. Parameter Optimization: Increase extraction time and/or temperature. Consider using methods like Soxhlet or ultrasound-assisted extraction to enhance efficiency. 3. Sample Grinding: Ensure the sample is finely ground to maximize surface area. 4. Acid Hydrolysis: A pre-extraction acid hydrolysis step can help release bound fatty acids. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent is likely extracting a wide range of similar lipids. 2. Complex Matrix Composition: Natural waxes and biological tissues are inherently complex mixtures. | 1. Saponification & Purification: Saponify the crude extract to convert fatty acid esters to free fatty acids. The free acids can then be selectively extracted. 2. Solid-Phase Extraction (SPE): Use SPE with a suitable sorbent (e.g., silica gel) to separate fatty acids from less polar impurities like hydrocarbons and sterols. 3. Crystallization: Recrystallize the extracted fatty acid from a suitable solvent to improve purity. |
| Emulsion Formation during Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: Phospholipids and other amphipathic molecules in the extract can cause emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion. 2. Centrifugation: Centrifuge the mixture to force phase separation. 3. Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking vigorously. |
| Poor Recovery after Purification | 1. Analyte Loss during Transfers: Multiple transfer steps can lead to cumulative loss of the product. 2. Incomplete Elution from SPE Column: The elution solvent may not be strong enough to recover all the this compound. 3. Degradation: High temperatures or harsh chemical conditions can potentially degrade the fatty acid. | 1. Minimize Transfers: Plan the workflow to reduce the number of transfer steps. Rinse glassware with solvent to recover adsorbed material. 2. Optimize SPE Elution: Test different elution solvents or solvent gradients to ensure complete recovery from the SPE cartridge. 3. Use Moderate Conditions: Avoid unnecessarily high temperatures and prolonged exposure to strong acids or bases. |
Data on Extraction Efficiency
The following table presents illustrative data on how different extraction parameters can influence the yield of this compound from a hypothetical wax matrix.
| Extraction Method | Solvent | Temperature (°C) | Time (hours) | Illustrative Yield (%) | Purity (%) |
| Maceration | Hexane | 25 | 24 | 2.5 | 60 |
| Soxhlet Extraction | Hexane | 69 | 8 | 5.8 | 65 |
| Soxhlet Extraction | Chloroform | 61 | 8 | 6.2 | 70 |
| Ultrasound-Assisted | Hexane | 45 | 1 | 5.5 | 68 |
| Supercritical Fluid (CO₂) | CO₂ with Ethanol co-solvent | 60 (at 300 bar) | 2 | 5.1 | 85 |
Note: This data is for illustrative purposes to demonstrate comparative efficiencies and is not derived from a single specific study.
Experimental Protocols
Protocol 1: Soxhlet Extraction and Purification of this compound from a Wax Matrix
This protocol describes a general procedure for the extraction and subsequent purification of this compound.
1. Sample Preparation:
-
Dry the raw wax material in a vacuum oven at 40°C to remove moisture.
-
Grind the dried material into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Soxhlet Extraction:
-
Place approximately 20 g of the powdered sample into a cellulose extraction thimble.
-
Load the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of chloroform and connect it to the Soxhlet apparatus.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours.
3. Saponification:
-
After extraction, evaporate the chloroform from the round-bottom flask using a rotary evaporator to obtain the crude lipid extract.
-
Add 100 mL of 2 M ethanolic potassium hydroxide to the crude extract.
-
Reflux the mixture for 2 hours to saponify the esters.
4. Extraction of Unsaponifiable Matter:
-
After cooling, transfer the mixture to a separatory funnel.
-
Add 100 mL of deionized water and 100 mL of hexane.
-
Shake gently and allow the layers to separate. The upper hexane layer contains the unsaponifiable matter (e.g., fatty alcohols, sterols).
-
Drain the lower aqueous-ethanolic layer containing the potassium salts of the fatty acids. Repeat the hexane wash two more times and discard the hexane layers.
5. Isolation of Free Fatty Acids:
-
Acidify the aqueous-ethanolic layer to a pH of approximately 2 by slowly adding 6 M hydrochloric acid (HCl).
-
Extract the liberated free fatty acids with three 100 mL portions of hexane.
-
Combine the hexane extracts, wash with deionized water until the washings are neutral, and then dry the hexane phase over anhydrous sodium sulfate.
6. Purification by Solid-Phase Extraction (SPE):
-
Evaporate the dried hexane extract to near dryness and redissolve the residue in a minimal amount of chloroform.
-
Condition a silica gel SPE cartridge (e.g., 5g) with hexane.
-
Load the sample onto the cartridge.
-
Elute non-polar impurities with hexane.
-
Elute the free fatty acids with a mixture of hexane and diethyl ether (e.g., 9:1 v/v), gradually increasing the polarity if necessary.
-
Collect the fatty acid fraction and evaporate the solvent to yield the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction & Purification
Biosynthesis and Roles of Very-Long-Chain Fatty Acids (VLCFAs)
While specific signaling pathways for this compound are not well-documented, this diagram illustrates the general biosynthesis of VLCFAs and their established roles in plants.
Caption: General Biosynthesis and Roles of VLCFAs in Plants
References
Technical Support Center: Dotriacontanoic Acid Quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of dotriacontanoic acid (C32:0), a very-long-chain saturated fatty acid (VLCFA).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a low or non-existent signal for this compound in my GC-MS analysis?
A1: This is a common issue primarily due to the low volatility of this compound. For successful GC-MS analysis, fatty acids must be chemically modified into more volatile forms through a process called derivatization.[1][2] Failure to efficiently derivatize the analyte will result in it not reaching the detector. Ensure your derivatization protocol (e.g., silylation or methylation) is complete. Incomplete derivatization can also be caused by the presence of water, which must be thoroughly removed before adding the derivatizing agent.[3]
Q2: My this compound recovery is poor after sample extraction. How can I improve this?
A2: this compound's long carbon chain (C32) makes it highly nonpolar and poorly soluble in aqueous solutions.[4] To improve recovery, ensure your extraction solvent is sufficiently nonpolar (e.g., a Folch or Bligh-Dyer method using chloroform/methanol mixtures, or extraction with iso-octane).[5] Additionally, consider that VLCFAs are often components of complex lipids like sphingolipids.[6][7] A hydrolysis step (acidic or basic) may be necessary to free the this compound from these complex lipids before liquid-liquid extraction.
Q3: How do I address potential matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[8][9][10] The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization.[10] If a SIL-IS is unavailable, methods like standard addition can be used to assess and correct for matrix effects.[9]
Q4: I am observing significant peak tailing for my analyte in both GC and LC analysis. What is the cause?
A4: Peak tailing for acidic compounds like this compound is often due to unwanted interactions with the analytical column or system. In GC, this can indicate incomplete derivatization, leaving active carboxyl groups to interact with the column. In reversed-phase LC, it can be caused by interaction with residual silanol groups on the silica-based column. Adding a small amount of a weak acid like formic acid to the mobile phase can help improve peak shape by keeping the analyte in its protonated state.
Q5: What is the best method for quantifying this compound: GC-MS or LC-MS?
A5: Both techniques are powerful, and the choice depends on your specific needs.
-
GC-MS: Often considered the gold standard for fatty acid profiling, providing excellent separation and robust quantification.[1] However, it requires a derivatization step to make the this compound volatile.[2][3]
-
LC-MS/MS: Offers high sensitivity and specificity without the need for derivatization. It is particularly useful for complex biological samples but is more susceptible to matrix effects and may require more extensive sample cleanup.[9][10]
Experimental Workflows and Protocols
General Experimental Workflow
The overall process for quantifying this compound from a biological sample involves several key stages, as illustrated in the workflow below.
Caption: General workflow for this compound quantification.
Protocol 1: Total this compound Extraction from Plasma
This protocol describes the extraction of total fatty acids, including this compound, from plasma samples, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
-
Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of a stable isotope-labeled internal standard solution (e.g., this compound-d3 in methanol).
-
Saponification: Add 1 mL of 0.5 M methanolic NaOH. Cap the tube tightly and vortex. Heat at 80°C for 30 minutes to hydrolyze esterified fatty acids. Let the sample cool to room temperature.
-
Methylation (Derivatization): Add 2 mL of 14% Boron Trifluoride (BF3) in methanol. Cap tightly and heat at 80°C for 30 minutes to convert the free fatty acids to FAMEs.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean autosampler vial for GC-MS analysis.
Troubleshooting Guide
Decision Tree: Low or No Analyte Signal
Use this decision tree to diagnose the cause of a weak or absent signal for this compound.
Caption: Troubleshooting low signal for this compound.
Quantitative Data Summary
The following tables provide typical starting parameters for GC-MS and LC-MS/MS analysis of VLCFAs. These should be optimized for your specific instrument and application.
Table 1: Typical GC-MS Parameters for VLCFA-Methyl Esters
| Parameter | Setting | Purpose |
| Injector Temp | 280 - 300 °C | Ensures complete vaporization of high-boiling point FAMEs. |
| Injection Mode | Splitless | Maximizes transfer of trace analytes to the column. |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm | Standard, robust column for FAME separation. |
| Oven Program | Start at 150°C, ramp 10°C/min to 320°C, hold for 10 min | Separates FAMEs by boiling point; high final temp elutes VLCFAs. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Mode | Scan (for profiling) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode increases sensitivity by monitoring specific m/z ions. |
Table 2: Typical LC-MS/MS Parameters for this compound
| Parameter | Setting | Purpose |
| Column | C18, 100-150 mm, <2 µm particle size | Standard reversed-phase column for separating lipids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid | Organic phase for eluting nonpolar analytes. |
| Gradient | Start at 50% B, ramp to 100% B over 15 min, hold for 5 min | Elutes analytes based on hydrophobicity. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids ionize well in negative mode to form [M-H]⁻. |
| MS/MS Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Highly specific and sensitive quantification by monitoring a specific precursor-to-product ion transition. |
| Example SRM | m/z 480.5 → m/z 480.5 (Precursor → Product) | A common transition for saturated fatty acids is the loss of neutral fragments, but monitoring the parent ion can also be effective. |
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of C32:0 Fatty Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation and analysis of C32:0 fatty acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating C32:0 fatty acid isomers?
Separating C32:0 fatty acid isomers, which are very-long-chain saturated fatty acids (VLCFAs), presents several analytical challenges:
-
High Boiling Points and Low Volatility: Their long carbon chains result in very high boiling points, making them difficult to analyze by gas chromatography (GC) without derivatization to increase volatility.
-
Co-elution: Structural isomers (e.g., branched vs. straight-chain) and positional isomers of any potential unsaturated C32 fatty acids can have very similar chromatographic properties, leading to co-elution and difficulty in achieving baseline separation.
-
Low Abundance: C32:0 fatty acids are typically found in low concentrations in biological samples, requiring sensitive analytical methods for detection and quantification.
-
Matrix Effects: Complex biological matrices can interfere with the extraction, derivatization, and analysis of C32:0 isomers, leading to ion suppression in mass spectrometry (MS) and inaccurate quantification.
-
Lack of Commercial Standards: The availability of a wide range of C32:0 isomer standards is limited, which complicates peak identification and accurate quantification.
Q2: Why is derivatization necessary for the analysis of C32:0 fatty acids by GC-MS?
Derivatization is a critical step in the GC-MS analysis of C32:0 fatty acids for two primary reasons:
-
To Increase Volatility: Free fatty acids are not sufficiently volatile to pass through a GC column, even at high temperatures. Derivatization, typically by converting the carboxylic acid group to a less polar ester (e.g., a methyl ester), significantly increases the volatility of the analyte.[1][2][3]
-
To Improve Peak Shape and Sensitivity: Derivatization reduces the polarity of the fatty acids, which minimizes interactions with active sites in the GC system (e.g., the injector liner and column). This leads to sharper, more symmetrical peaks and improved sensitivity.
Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters.
Q3: Can LC-MS be used to analyze C32:0 fatty acid isomers without derivatization?
Yes, liquid chromatography-mass spectrometry (LC-MS) can be used for the analysis of underivatized C32:0 fatty acids. Reversed-phase LC is a common technique for separating fatty acids based on their chain length and degree of unsaturation. However, challenges still exist:
-
Poor Ionization Efficiency: In their free acid form, very-long-chain fatty acids can have poor ionization efficiency in electrospray ionization (ESI), which is a common ionization source for LC-MS.
-
Chromatographic Resolution: Achieving baseline separation of isomers can still be challenging depending on the column chemistry and mobile phase composition.
-
Sensitivity: While LC-MS can be very sensitive, the low natural abundance of C32:0 may still require optimized extraction and concentration steps.
Q4: What is the biological significance of C32:0 fatty acids?
C32:0, or dotriacontanoic acid, is an ultra-long-chain fatty acid.[4] While not as extensively studied as shorter-chain fatty acids, VLCFAs, in general, are known to be important components of certain lipids, such as ceramides and sphingolipids, which are involved in maintaining the barrier function of the skin and are components of myelin in the nervous system. The metabolism of VLCFAs primarily occurs in peroxisomes, and defects in this process can lead to serious genetic disorders like X-linked adrenoleukodystrophy, although the focus is typically on C24:0 and C26:0 fatty acids.[5] The specific roles and metabolic pathways of C32:0 are still an active area of research.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No peaks or very small peaks for C32:0 FAMEs | Incomplete derivatization. | - Ensure derivatization reagent is fresh and not expired.- Optimize reaction time and temperature.- Ensure the sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction. |
| Poor injection efficiency due to high molecular weight. | - Use a high-temperature injector liner.- Optimize injector temperature.- Consider using a pulsed splitless or on-column injection technique. | |
| Adsorption in the GC system. | - Use a deactivated injector liner and gold-plated seals.- Condition the GC column according to the manufacturer's instructions.- Trim the first few centimeters of the column if it has become active. | |
| Peak tailing for C32:0 FAMEs | Active sites in the injector or column. | - Deactivate the injector liner or replace it with a new, deactivated one.- Use a high-quality, bonded-phase GC column suitable for high-temperature analysis.- Co-inject a derivatizing agent to passivate active sites during the run. |
| Incomplete derivatization. | - Review and optimize the derivatization protocol. | |
| Poor separation of potential isomers | Suboptimal GC column or temperature program. | - Use a long, high-resolution capillary column with a polar stationary phase.- Optimize the oven temperature program with a slow ramp rate to improve resolution.- Ensure the carrier gas flow rate is optimal for the column dimensions. |
| Contamination or ghost peaks in the chromatogram | Carryover from previous injections. | - Implement a thorough wash of the syringe between injections.- Bake out the GC column at its maximum recommended temperature for an extended period.- Check for contamination in the carrier gas or gas lines.[6] |
| Contaminated derivatization reagent or solvent. | - Run a blank analysis with only the reagent and solvent to check for impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low signal intensity for C32:0 | Poor ionization efficiency. | - Optimize ESI source parameters (e.g., spray voltage, gas temperatures, and flow rates).- Consider using a different ionization source, such as atmospheric pressure chemical ionization (APCI).- Add a small amount of a weak base (e.g., ammonium hydroxide) to the mobile phase to promote deprotonation in negative ion mode. |
| Ion suppression from matrix components. | - Improve sample cleanup and extraction procedures to remove interfering substances.- Use a guard column to protect the analytical column.- Dilute the sample if the concentration of interfering components is too high. | |
| Poor chromatographic peak shape | Inappropriate mobile phase or column chemistry. | - Optimize the mobile phase composition and gradient.- Use a column with a stationary phase suitable for lipid analysis (e.g., C18 or C8).- Ensure the sample solvent is compatible with the initial mobile phase conditions. |
| Inconsistent retention times | Column degradation or temperature fluctuations. | - Use a column thermostat to maintain a stable temperature.- Flush the column regularly to remove adsorbed matrix components.- Replace the column if it is old or has been subjected to harsh conditions. |
| Mobile phase preparation issues. | - Prepare fresh mobile phases daily.- Ensure accurate and consistent mobile phase composition. |
Experimental Protocols
Sample Preparation and Derivatization for GC-MS Analysis of C32:0 Fatty Acids
This protocol provides a general workflow for the extraction and derivatization of total fatty acids from a biological sample to form Fatty Acid Methyl Esters (FAMEs) for GC-MS analysis.
1. Lipid Extraction (Folch Method)
-
Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture thoroughly and allow it to stand for at least 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification (Hydrolysis of Esterified Fatty Acids)
-
To the dried lipid extract, add a solution of 0.5 M NaOH in methanol.
-
Heat the mixture at 100°C for 5-10 minutes to cleave the fatty acids from the lipid backbone.
-
Cool the sample to room temperature.
3. Methylation (Formation of FAMEs)
-
Add 14% boron trifluoride (BF3) in methanol to the saponified sample.
-
Heat the mixture at 100°C for 5 minutes.
-
Cool the sample and add a saturated NaCl solution and hexane.
-
Vortex vigorously and then centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the separation of C32:0 isomers in the literature, the following table provides a generalized comparison of expected performance characteristics for VLCFA analysis using different chromatographic techniques.
| Parameter | GC-MS (with Derivatization) | LC-MS |
| Resolution of Isomers | Can be high with optimized columns and methods. | Moderate to high, dependent on column and mobile phase. |
| Sensitivity | High, especially with selected ion monitoring (SIM). | High, but can be affected by ionization efficiency. |
| Sample Throughput | Lower, due to derivatization and longer run times. | Higher, as derivatization may not be required. |
| Reproducibility | Good, but can be affected by derivatization efficiency. | Generally high. |
| Typical Limit of Detection (LOD) | Low ng to pg range on column. | Low to sub-ng/mL in sample. |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for C32:0 Isomer Analysis
Caption: General experimental workflow for the analysis of C32:0 fatty acid isomers.
Logical Relationship in Troubleshooting GC-MS Issues
Caption: Troubleshooting logic for common GC-MS issues in fatty acid analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C32H64O2 | CID 19255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
reducing sample loss during dotriacontanoic acid preparation
Welcome to the technical support center for dotriacontanoic acid preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize sample loss during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the extraction, purification, and analysis of this compound.
1. Extraction & Saponification
Question: I am experiencing a lower than expected yield of this compound after saponifying a plant wax (e.g., Carnauba wax). What are the potential causes and solutions?
Answer:
Low yields during the initial extraction and saponification of this compound from plant waxes can be attributed to several factors. Incomplete saponification, sample loss during phase separation, and degradation of the fatty acid are common culprits.
Troubleshooting:
-
Incomplete Saponification: Very-long-chain fatty acid esters in waxes can be resistant to hydrolysis.
-
Solution: Ensure a sufficient excess of the saponifying agent (e.g., ethanolic potassium hydroxide) is used. Extend the reflux time to ensure the reaction goes to completion. A typical duration is 90 minutes at 90°C, but this may need to be optimized depending on the specific wax.[1]
-
-
Sample Loss During Extraction: this compound, being a long-chain fatty acid, has low solubility in aqueous solutions and a tendency to adhere to surfaces.
-
Solution: After acidification of the saponified mixture, use an appropriate organic solvent like heptane for extraction.[1] Perform multiple extractions (at least three) with the organic solvent to ensure complete transfer of the fatty acid from the aqueous phase. Pool the organic extracts for subsequent steps.
-
-
Adsorption to Labware: A significant and often overlooked source of sample loss is the adsorption of long-chain fatty acids to plastic surfaces.
-
Solution: Strictly avoid the use of plastic labware (e.g., pipette tips, centrifuge tubes, and containers) whenever possible. Use glass or stainless-steel equipment for all steps, including extraction, filtration, and storage.
-
2. Purification by Recrystallization
Question: My this compound sample has a broad melting point range after recrystallization, indicating impurities. How can I improve the purity?
Answer:
A broad melting point range is a clear indicator of impurities. The choice of solvent and the cooling rate are critical for effective purification by recrystallization.
Troubleshooting:
-
Inappropriate Solvent System: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature.
-
Solution: For very-long-chain fatty acids, a mixed solvent system is often effective. A common approach is to dissolve the crude fatty acid in a minimal amount of a good solvent (e.g., ethanol, acetone) at its boiling point and then slowly add a poorer solvent (e.g., water, hexane) until the solution becomes slightly turbid.[2] Allow the solution to cool slowly. Experiment with different solvent ratios to optimize crystal formation and purity.
-
-
Precipitation Instead of Crystallization: If the solution is cooled too quickly, the this compound may precipitate as an amorphous solid, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
-
Oiling Out: If the boiling point of the solvent is higher than the melting point of this compound (approximately 95°C), it may melt and separate as an oil rather than crystallizing.
-
Solution: Choose a solvent or solvent mixture with a boiling point below the melting point of this compound.
-
3. Quantitative Analysis by GC-MS
Question: I am seeing poor peak shape and low signal intensity when analyzing my this compound sample by GC-MS. What could be the issue?
Answer:
Due to its high molecular weight and polarity, this compound is not suitable for direct analysis by gas chromatography. Chemical derivatization is essential to increase its volatility.
Troubleshooting:
-
Underivatized Sample: Injecting the free fatty acid will result in poor chromatographic performance.
-
Solution: Derivatize the this compound to a more volatile ester, typically a methyl ester (FAME). A common method is to react the fatty acid with a methylating agent such as boron trifluoride in methanol.
-
-
Adsorption in the GC System: Even as a methyl ester, this very-long-chain fatty acid can adsorb to active sites in the injector or column.
-
Solution: Use a high-temperature, low-bleed capillary column suitable for high molecular weight compounds. Ensure the injector liner is clean and deactivated. A splitless injection mode is often preferred for trace analysis.
-
-
Suboptimal GC-MS Parameters: The temperature program and mass spectrometer settings need to be optimized for this high-boiling point compound.
-
Solution: Use a temperature program that ramps up to a high final temperature (e.g., 280-300°C) to ensure the this compound methyl ester elutes from the column. In the mass spectrometer, use selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the target analyte.
-
Data Presentation
The following table summarizes potential quantitative losses at different stages of this compound preparation and provides expected recovery ranges based on literature for similar long-chain fatty acids.
| Experimental Stage | Potential Cause of Sample Loss | Typical Recovery Range (%) | Mitigation Strategy |
| Saponification & Extraction | Incomplete reaction, adsorption to glassware, loss during phase separation. | 80 - 95 | Use excess reagent, extended reaction time, silanize glassware, perform multiple extractions. |
| Recrystallization | Solubility in the mother liquor, multiple recrystallization steps. | 60 - 85 (per step) | Optimize solvent system, control cooling rate, minimize the number of recrystallization steps. |
| Derivatization for GC-MS | Incomplete reaction, sample loss during workup. | > 95 | Use fresh derivatization reagents, optimize reaction conditions (time and temperature). |
| GC-MS Analysis | Adsorption in the injector or column. | - | Use a deactivated injector liner and a suitable high-temperature column. |
Experimental Protocols
1. Saponification and Extraction of this compound from Carnauba Wax
This protocol is adapted from general procedures for the saponification of waxes.[1][4][5]
-
Saponification:
-
In a round-bottom flask, add 10 g of Carnauba wax.
-
Add 100 mL of 1 M ethanolic potassium hydroxide.
-
Reflux the mixture with stirring for 90 minutes at 90°C.
-
-
Extraction:
-
Cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 100 mL of deionized water.
-
Acidify the solution to a pH of approximately 2-3 with 6 M hydrochloric acid.
-
Extract the aqueous phase three times with 50 mL portions of heptane.
-
Combine the organic (heptane) layers.
-
-
Washing and Drying:
-
Wash the combined organic phase with 50 mL of deionized water to remove any remaining acid.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the sodium sulfate.
-
-
Solvent Removal:
-
Evaporate the heptane under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
2. Purification of this compound by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude this compound in a test tube.
-
Add a few milliliters of acetone and heat to boiling. The acid should dissolve.
-
In a separate test tube, heat some deionized water.
-
To the hot acetone solution, add the hot water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Cover the test tube and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetone/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
3. Derivatization and GC-MS Analysis of this compound
-
Derivatization to Fatty Acid Methyl Ester (FAME):
-
To approximately 1 mg of the purified this compound in a glass vial, add 2 mL of 14% boron trifluoride in methanol.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless, 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI), 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for the characteristic ions of this compound methyl ester.
-
-
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound.
Caption: Troubleshooting guide for common issues leading to sample loss.
References
- 1. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. US5159124A - Obtaining compounds from wax saponification - Google Patents [patents.google.com]
- 5. fao.org [fao.org]
Technical Support Center: Enhancing Detection Sensitivity of Lacceroic Acid in Mass Spectrometry
Welcome to the technical support center for the analysis of lacceroic acid and other very long-chain fatty acids (VLCFAs) by mass spectrometry (MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance detection sensitivity and achieve reliable quantification.
Frequently Asked Questions (FAQs)
Q1: Why is lacceroic acid (C32:0) difficult to detect with high sensitivity in MS?
Lacceroic acid, a very long-chain saturated fatty acid, presents several analytical challenges. Its long hydrophobic chain leads to poor solubility in typical reversed-phase mobile phases and a high tendency for non-specific binding. More critically, its carboxylic acid group has a low proton affinity, resulting in poor ionization efficiency in electrospray ionization (ESI), which is a common technique for LC-MS analysis. Without optimization, this leads to low signal intensity and poor detection limits.
Q2: What is the most effective strategy to significantly boost the detection sensitivity of lacceroic acid?
Chemical derivatization is the most effective strategy. This process involves chemically modifying the carboxylic acid group of lacceroic acid to introduce a permanently charged or more easily ionizable moiety. This "charge-tagging" dramatically improves ionization efficiency in ESI-MS. For instance, derivatization can lead to a more than 2500-fold increase in detection sensitivity compared to the analysis of the underivatized acid.[1][2]
Q3: Should I use positive or negative ion mode for my analysis?
For underivatized lacceroic acid, negative ion mode ESI is typically used, as the carboxylic acid group can be deprotonated to form [M-H]⁻ ions. However, the sensitivity in this mode is often low. After derivatization with a reagent that introduces a permanent positive charge (e.g., a quaternary amine), you must switch to positive ion mode ESI, which will provide a significantly stronger signal.[1][2]
Q4: Is it possible to analyze lacceroic acid without derivatization?
Yes, it is possible to detect lacceroic acid without derivatization, but it generally yields lower sensitivity.[3] Success in this approach requires careful optimization of the mobile phase, often including an ion-pairing agent, and fine-tuning of MS source parameters.[4] For trace-level quantification, derivatization is highly recommended.
Troubleshooting Guide
Issue 1: Low or No Signal for Lacceroic Acid
| Potential Cause | Troubleshooting Steps |
| Poor Ionization | • If underivatized: Ensure you are in negative ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Consider adding a small amount of a weak base (e.g., ammonium hydroxide) to the mobile phase to promote deprotonation. |
| • If derivatized: Ensure you are in positive ion mode. Confirm the derivatization reaction was successful by checking for the expected mass shift. | |
| Suboptimal Chromatography | • Lacceroic acid may be poorly retained or exhibit broad peaks. Use a C8 or C18 reversed-phase column suitable for hydrophobic compounds.[4][5] Ensure the mobile phase has sufficient organic solvent (e.g., methanol, isopropanol, acetonitrile) to elute this very nonpolar analyte. |
| Sample Loss/Carryover | • VLCFAs are "sticky" and can adsorb to surfaces in the LC system (e.g., sample loop, column frit, tubing).[6][7] See the dedicated troubleshooting section on carryover below. |
| Matrix Effects | • Co-eluting compounds from the sample matrix can suppress the ionization of lacceroic acid.[8] Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Adjust the chromatographic gradient to separate lacceroic acid from interfering compounds. |
Issue 2: High Background or Baseline Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | • Use high-purity, LC-MS grade solvents and reagents. Contaminants can include plasticizers or other fatty acids from lab equipment. |
| System Contamination | • Flush the entire LC system thoroughly. If the contamination persists, clean the MS ion source. |
| In-source Fragmentation | • High source temperatures or voltages can cause the analyte to fragment before mass analysis, leading to a noisy baseline. Gradually reduce source temperature and cone/declustering voltage to find the optimal balance between signal intensity and fragmentation. |
Issue 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Analyte Overload | • If peaks are fronting, the column may be overloaded. Dilute the sample and reinject. |
| Secondary Interactions | • Peak tailing can occur due to interactions with active sites on the column. Ensure the mobile phase pH is appropriate for the analysis. Using a high-quality, end-capped column can minimize these interactions. |
| Poor Solubility in Mobile Phase | • Lacceroic acid may not be fully soluble in the initial mobile phase conditions of your gradient, causing peak distortion.[9] Ensure your sample is dissolved in a solvent that is as strong as, or slightly weaker than, the initial mobile phase. |
Issue 4: Sample Carryover
| Potential Cause | Troubleshooting Steps |
| Adsorption to LC Components | • Very long-chain fatty acids are prone to adsorbing onto the injector needle, sample loop, and column.[6][7] |
| • Injector Wash: Use a strong wash solvent in the autosampler wash protocol. A "magic mix" of water, methanol, acetonitrile, and isopropanol with a small amount of acid or base can be effective.[10] | |
| • Needle/Loop Cleaning: If carryover persists, perform manual, intensive cleaning of the injector components. | |
| • Blank Injections: Run several blank injections after a high-concentration sample to wash the system.[11] | |
| Column Contamination | • The analytical column, especially the inlet frit, can be a major source of carryover.[7] Back-flushing the column (if permitted by the manufacturer) can help. Using a guard column can protect the analytical column, but the guard column itself can be a source of carryover and should be replaced regularly.[7] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for fatty acids using various MS-based methods. Note that derivatization significantly improves sensitivity.
| Method | Analyte(s) | Derivatization Reagent | Ion Mode | LOD / LOQ | Reference |
| LC-ESI-MS | Fatty Acids (C14-C36) | None | Negative | Median LOD: 5 ng/mL | [4] |
| LC-ESI-MS/MS | Fatty Acids (C16-C22) | None | Negative | LOD: 5–100 nM | [5] |
| LC-ESI-MS | Fatty Acids (C10-C24) | AMMP | Positive | LOD: 1.0–4.0 nM | [1][2] |
| LC-MS/MS | Eicosanoids | AMPP | Positive | LOQ: 200–900 fg on column | [12] |
| MALDI-MS | Fatty Acids (C16-C20) | Girard's Reagent T | Positive | LOQ: ~146 nM | [13] |
Experimental Protocols & Workflows
Diagram: General Experimental Workflow for Lacceroic Acid Analysis
References
- 1. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
overcoming matrix effects in dotriacontanoic acid analysis
Welcome to the technical support center for the analysis of dotriacontanoic acid (C32:0). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly matrix effects, during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy and reproducibility of quantitative analysis.[1][2] In the context of this compound analysis, which often involves complex biological matrices like plasma or serum, matrix effects are a significant concern that can lead to erroneous quantification.[1][3]
Q2: How can I detect the presence of matrix effects in my this compound analysis?
A2: A common method to identify matrix effects is the post-column infusion experiment.[2] In this procedure, a standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip or rise in the constant baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[2]
Another approach is the post-extraction spike method, where a known amount of the analyte is added to a blank matrix extract and the response is compared to that of the analyte in a neat solvent.[1] The matrix factor (MF) can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q3: What is the most effective way to compensate for matrix effects in this compound quantification?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS for this compound would be a C32:0 molecule where some atoms have been replaced with heavier isotopes (e.g., ¹³C or ²H). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no this compound signal in spiked samples | Severe ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) to remove interfering matrix components.[5][6] 2. Modify Chromatographic Conditions: Adjust the LC gradient or change the column to better separate this compound from co-eluting matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal loss due to suppression. |
| Poor reproducibility of results between samples | Variable matrix effects across different samples. | 1. Implement a Robust Sample Preparation Protocol: Ensure consistency in all steps of the sample preparation to minimize variability. 2. Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for inter-sample variations in matrix effects.[4] |
| High background noise in the chromatogram | Contamination from solvents, glassware, or the instrument itself. | 1. Use High-Purity Solvents: Ensure all solvents are of LC-MS grade. 2. Thoroughly Clean Glassware: Wash all glassware meticulously to remove any potential contaminants. 3. Perform System Blanks: Inject a blank solvent to check for system contamination. |
| Peak tailing or fronting for this compound | Poor chromatographic conditions or column degradation . | 1. Adjust Mobile Phase Composition: Optimize the mobile phase pH and organic solvent content. 2. Check Column Health: If the peak shape does not improve, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Quantification of Very-Long-Chain Fatty Acids (including this compound) in Plasma using LC-MS/MS
This protocol is adapted from a validated method for the analysis of VLCFAs in human plasma.
1. Sample Preparation (Acid Hydrolysis and Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 50 µL of internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 1 mL of a 1 M HCl in methanol solution.
-
Vortex for 30 seconds.
-
Incubate at 80°C for 60 minutes for acid hydrolysis to release esterified fatty acids.
-
After cooling to room temperature, add 2 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper n-hexane layer to a new tube.
-
Repeat the extraction with another 2 mL of n-hexane.
-
Combine the n-hexane fractions and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other fatty acids and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and its internal standard.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spiking
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration.
-
Set B (Blank Matrix Extract): Extract a blank plasma sample using the protocol described above (Protocol 1, step 1) without adding the analyte or internal standard.
-
Set C (Post-Spiked Matrix Extract): Spike the blank matrix extract from Set B with this compound to the same final concentration as in Set A.
2. Analyze all three sets by LC-MS/MS.
3. Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. agilent.com [agilent.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: High-Throughput VLCFA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of Very-Long-Chain Fatty Acids (VLCFAs). It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Effective troubleshooting is critical for reliable and reproducible VLCFA analysis. The following tables outline common issues, their potential causes, and recommended solutions for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.
Table 1: Troubleshooting for GC-MS Based VLCFA Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet or column.- Incomplete derivatization.- Co-elution with interfering compounds. | - Use a deactivated inlet liner and column.- Optimize derivatization conditions (time, temperature, reagent excess).[1]- Improve sample cleanup to remove interfering substances. |
| Low or No Signal for VLCFAs | - Incomplete hydrolysis of lipids.- Inefficient extraction.- Degradation of derivatized analytes.- Issues with the MS ion source. | - Ensure complete hydrolysis by optimizing reaction time and temperature.- Use a suitable extraction solvent and optimize pH.- Analyze derivatized samples promptly as TMS derivatives have limited stability.[1]- Clean and maintain the ion source according to the manufacturer's instructions. |
| Ghost Peaks or Carryover | - Contamination from previous injections.- Septum bleed from the inlet. | - Run solvent blanks between samples.- Use a high-temperature bake-out for the column after each run.- Use high-quality, low-bleed septa. |
| Non-reproducible Results | - Inconsistent sample preparation.- Variability in derivatization efficiency.- Fluctuations in GC oven temperature or gas flow. | - Standardize all sample preparation steps.- Use an internal standard to normalize for variations.- Perform regular maintenance and calibration of the GC-MS system. |
| Derivatization Issues (e.g., residue not dissolving) | - Inappropriate solvent for the derivatization reagent.- Presence of excessive moisture in the sample. | - Use a solvent like pyridine to dissolve the sample residue before adding the silylating reagent.[2]- Ensure samples are completely dry before adding derivatization reagents, as moisture can inactivate them. |
Table 2: Troubleshooting for LC-MS/MS Based VLCFA Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement | - Co-eluting matrix components competing for ionization.[3]- High concentrations of salts or buffers in the sample. | - Improve chromatographic separation to resolve VLCFAs from interfering compounds.- Implement more rigorous sample cleanup procedures (e.g., solid-phase extraction).[3]- Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. |
| Low Sensitivity | - Inefficient ionization of VLCFAs.- Suboptimal MS parameters.- Analyte degradation in the ion source. | - Optimize mobile phase composition (e.g., use of additives) to enhance ionization.- Tune MS parameters (e.g., spray voltage, gas flows, collision energy) for each VLCFA.- Use a gentler ionization source or adjust source temperature. |
| Peak Splitting or Broadening | - Injection of the sample in a solvent stronger than the mobile phase.- Column contamination or void formation. | - Ensure the injection solvent is compatible with or weaker than the initial mobile phase.- Flush the column or replace it if it's contaminated or damaged. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phases daily.- Use a column oven to maintain a stable temperature.- Use a guard column and replace the analytical column as needed. |
| High Background Noise | - Contaminated solvents or reagents.- Leak in the LC system.- Contaminated MS ion source. | - Use high-purity solvents and reagents.- Check for and fix any leaks in the LC system.- Clean the ion source regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for high-throughput VLCFA analysis?
A1: The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires derivatization of the fatty acids to make them volatile, while LC-MS/MS can often analyze them without derivatization.[4][5]
Q2: Why is derivatization necessary for GC-MS analysis of VLCFAs?
A2: VLCFAs have low volatility due to their long carbon chains and polar carboxylic acid group. Derivatization, commonly through esterification to form fatty acid methyl esters (FAMEs), increases their volatility, making them suitable for analysis by GC. This also improves peak shape and reduces interactions with the GC column.[1]
Q3: What are the advantages of LC-MS/MS over GC-MS for VLCFA analysis?
A3: LC-MS/MS offers several advantages, including the ability to analyze underivatized VLCFAs, which simplifies sample preparation.[4] It is also well-suited for a wider range of lipid classes and can be gentler on thermally sensitive molecules.[6]
Q4: What are typical VLCFA levels in plasma for diagnosing X-linked Adrenoleukodystrophy (X-ALD)?
A4: The diagnosis of X-ALD often relies on the analysis of C26:0 levels and the ratios of C24:0/C22:0 and C26:0/C22:0 in plasma.[7] The following table summarizes typical values.
Table 3: Typical Plasma VLCFA Values for X-ALD Diagnosis
| Analyte/Ratio | Normal Range | X-ALD Male | X-ALD Female Carrier |
| C26:0 (µg/mL) | 0.23 ± 0.09 | Significantly Elevated | Elevated |
| C24:0 / C22:0 Ratio | 0.84 ± 0.10 | Significantly Elevated | Elevated |
| C26:0 / C22:0 Ratio | 0.01 ± 0.004 | Significantly Elevated | Elevated |
Note: Values can vary between laboratories. It is important to establish reference ranges within your own laboratory.[8]
Q5: How can I minimize ion suppression in my LC-MS/MS analysis of VLCFAs?
A5: To minimize ion suppression, you can:
-
Improve chromatographic separation: Ensure that VLCFAs elute in a region with minimal co-eluting matrix components.
-
Enhance sample preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3]
-
Use stable isotope-labeled internal standards: These co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification.
-
Dilute the sample: This can reduce the concentration of interfering matrix components.
Experimental Protocols
Below are generalized protocols for the analysis of VLCFAs in plasma using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of Plasma VLCFAs
This protocol involves hydrolysis, extraction, and derivatization to form fatty acid methyl esters (FAMEs).
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing known concentrations of deuterated VLCFAs.
-
Add 1 mL of 0.5 M methanolic KOH.
-
Incubate at 60°C for 1 hour to hydrolyze the lipids.
-
Cool the sample and acidify with 1 M HCl.
-
-
Extraction:
-
Add 2 mL of hexane and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction twice more and combine the hexane extracts.
-
Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of 14% BF₃ in methanol.
-
Incubate at 60°C for 30 minutes to form FAMEs.
-
Cool the sample and add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column for FAME analysis (e.g., DB-23 or similar).
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 250°C) to elute the VLCFA FAMEs.
-
Injection: 1 µL splitless injection.
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification of target FAMEs and their deuterated internal standards.
-
Protocol 2: LC-MS/MS Analysis of Plasma VLCFAs
This protocol is for the analysis of underivatized VLCFAs.
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution containing known concentrations of stable isotope-labeled VLCFAs.
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Extraction (Optional, for cleaner samples):
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) to further remove interferences.
-
Evaporate the organic layer to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 5 mM ammonium acetate).
-
Mobile Phase B: A mixture of organic solvents (e.g., acetonitrile/isopropanol).
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B to elute the VLCFAs based on their hydrophobicity.
-
MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for each VLCFA and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Visualizations
Experimental Workflow for VLCFA Analysis
Caption: Workflow for VLCFA analysis from sample preparation to final reporting.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. bionews.com [bionews.com]
Validation & Comparative
A Comparative Guide to the Quantification of Dotriacontanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Dotriacontanoic acid (C32:0), an ultra-long-chain saturated fatty acid, plays a role in various biological processes and its accurate quantification is crucial for research in metabolic disorders and drug development. This guide provides an objective comparison of the two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable technique for their specific needs.
Method Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and the desired throughput. Both techniques offer high selectivity and sensitivity, but they differ fundamentally in their sample preparation and instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory to increase volatility. | Often not required, but can be used to enhance ionization. |
| Sample Volatility | Suitable for volatile or semi-volatile compounds. | Suitable for a wider range of compounds, including non-volatile ones. |
| Ionization | Typically Electron Ionization (EI), leading to extensive fragmentation. | Softer ionization techniques like Electrospray Ionization (ESI), resulting in less fragmentation. |
| Linearity | Generally exhibits good linearity over a wide concentration range. | Also demonstrates excellent linearity. |
| Limit of Detection (LOD) | Can achieve low ng/mL to pg/mL levels. | Can achieve low ng/mL to pg/mL levels, often with higher sensitivity for larger molecules. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. | Can be lower than GC-MS for very-long-chain fatty acids. |
| Accuracy & Precision | High accuracy and precision with the use of appropriate internal standards. | High accuracy and precision, also reliant on suitable internal standards. |
| Throughput | Can be lower due to longer run times and sample preparation. | Generally offers higher throughput with faster analysis times. |
Note: Specific performance data for this compound is not widely published. The data presented here is representative of very-long-chain fatty acid analysis and may vary based on the specific instrumentation and experimental conditions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS analysis of this compound necessitates a derivatization step to convert the non-volatile fatty acid into a volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.
1. Sample Preparation and Derivatization (as Fatty Acid Methyl Esters - FAMEs):
-
Lipid Extraction: Extract total lipids from the sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v).
-
Saponification: The extracted lipids are saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms.
-
Methylation: The free fatty acids are then esterified to FAMEs using a reagent like boron trifluoride in methanol (BF3/MeOH) or methanolic HCl.
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane.
-
Sample Cleanup: The hexane extract is washed and dried before injection into the GC-MS system.
2. GC-MS Instrumental Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, starting at a lower temperature and ramping up to a final temperature to elute the high-boiling this compound methyl ester.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the this compound methyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing this compound in its native form, without the need for derivatization.
1. Sample Preparation:
-
Lipid Extraction: Similar to the GC-MS protocol, extract total lipids from the sample.
-
Saponification (Optional): If total fatty acid content is desired, a saponification step can be included. For free this compound, this step is omitted.
-
Solvent Exchange: The extracted lipids are dried down and reconstituted in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Instrumental Parameters (Typical):
-
Column: A reversed-phase column (e.g., C18, C8) is commonly used for fatty acid separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol, or isopropanol).
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for fatty acids, as they readily form [M-H]⁻ ions.
-
Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the [M-H]⁻ of this compound) and a characteristic product ion after fragmentation.
Workflow and Pathway Diagrams
This compound, as a very-long-chain fatty acid (VLCFA), undergoes its initial metabolic breakdown in peroxisomes.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method will be dictated by the specific requirements of the study.
-
GC-MS is a robust and well-established method, particularly when extensive compound libraries for spectral matching are needed. However, the mandatory derivatization step can be time-consuming and a potential source of variability.
-
LC-MS/MS offers the advantage of analyzing the native molecule, often with higher throughput and potentially better sensitivity for very-long-chain fatty acids. The softer ionization leads to less fragmentation, which can be advantageous for structural confirmation.
For researchers focused on high-throughput analysis of this compound in complex biological matrices, LC-MS/MS may be the more suitable choice. For laboratories with extensive experience and established protocols in fatty acid analysis, GC-MS remains a reliable and accurate option. The validation of the chosen method in the specific laboratory environment and for the intended sample matrix is critical to ensure data quality and reliability.
A Guide to Inter-Laboratory Performance in Very Long-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and consistent measurement of very long-chain fatty acids (VLCFAs) is critical for diagnosing peroxisomal disorders and for developing novel therapeutics. This guide provides an objective comparison of inter-laboratory performance for VLCFA analysis, supported by experimental data from proficiency testing and quality assurance programs.
The analysis of VLCFAs, particularly hexacosanoic acid (C26:0) and its ratios to other fatty acids like behenic acid (C22:0) and lignoceric acid (C24:0), is the established biochemical hallmark for diagnosing X-linked adrenoleukodystrophy (X-ALD) and other severe peroxisomal disorders. Given the diagnostic gravity of these measurements, ensuring consistency and accuracy across different analytical laboratories is paramount.
Inter-Laboratory Performance Data
To assess and improve the comparability of fatty acid measurements, the National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health Office of Dietary Supplements (NIH-ODS) and the Centers for Disease Control and Prevention (CDC), established the Fatty Acid Quality Assurance Program (FAQAP). This program serves as a valuable benchmark for inter-laboratory performance.
Data from the first two FAQAP exercises, involving 11 and 14 participating laboratories respectively, provide insight into the current state of VLCFA analysis. While the full dataset for specific VLCFAs is not publicly detailed, the overall performance for a range of fatty acids is summarized below. Laboratories utilized various analytical methods, predominantly Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), with one laboratory in the second exercise using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Summary of Inter-Laboratory Agreement from FAQAP Studies
| Performance Metric | Result | Notes |
| Inter-Laboratory Agreement | Within 20% for 70% of submitted data | Demonstrates a moderate level of consistency among different labs. |
| Intra-Laboratory Precision | Relative Standard Deviations (RSDs) < 20% | Indicates that individual laboratories generally achieve good repeatability for their triplicate analyses. |
| Number of Participants | Exercise 1: 11 labs; Exercise 2: 14 labs | A small but significant cohort of analytical laboratories. |
| Control Materials Used | SRM 1950 & SRM 2378 | Standard Reference Materials used to benchmark accuracy. |
These results highlight a need for continued improvement in between-laboratory reproducibility to ensure that data generated in multi-site clinical studies or for diagnostic purposes are comparable and reliable.
Comparison of Analytical Methodologies
The primary methods for VLCFA quantification are GC-MS and, more recently, LC-MS/MS. Each offers distinct advantages and disadvantages.
Table 2: Comparison of Common Analytical Platforms for VLCFA Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates fatty acid methyl esters (FAMEs) based on volatility and identifies them by their mass-to-charge ratio. | Separates molecules in the liquid phase and identifies them by mass, often used for specific analytes like C26:0-lysophosphatidylcholine (C26:0-LPC). |
| Sample Preparation | Requires hydrolysis and chemical derivatization (e.g., methylation) to make VLCFAs volatile. | Can sometimes use simpler extraction protocols; C26:0-LPC can be measured directly from dried blood spots. |
| Throughput | Generally lower throughput due to longer run times and derivatization steps. | Often faster, enabling higher throughput, especially with modern UPLC systems. |
| Sensitivity | Highly sensitive, capable of detecting the low abundance of VLCFAs in biological samples. | Excellent sensitivity and specificity, particularly for targeted analyses. |
| Common Use | Considered the "gold standard" for comprehensive fatty acid profiling, including VLCFAs. | Increasingly used for targeted newborn screening and diagnostics due to speed and ease of use with specific biomarkers like C26:0-LPC. |
While GC-MS remains the most widely used procedure for the diagnosis of X-ALD and other peroxisomal disorders, LC-MS/MS analysis of C26:0-LPC has shown superior diagnostic performance in some studies.
Standard Experimental Protocol (GC-MS)
The following protocol outlines a typical workflow for the analysis of total VLCFAs in plasma using GC-MS. This is a generalized procedure, and specific laboratories may have validated variations.
-
Sample Collection : A fasting blood sample is recommended. Plasma is separated from whole blood by centrifugation using an EDTA collection tube.
-
Internal Standard Addition : An internal standard solution containing stable isotope-labeled VLCFAs (e.g., D4-C22:0, D4-C24:0, D4-C26:0) is added to a known volume of plasma (e.g., 100 µL). This is crucial for accurate quantification.
-
Hydrolysis : To release fatty acids from complex lipids, a strong acid (e.g., hydrochloric acid in acetonitrile) is added. The sample is then sealed and heated (e.g., at 90°C for 2 hours).
-
Extraction : After cooling, the free fatty acids are extracted from the aqueous mixture using an organic solvent like hexane. The mixture is vortexed and centrifuged to separate the layers.
-
Derivatization : The hexane layer containing the fatty acids is collected, and the solvent is evaporated. The dried residue is then derivatized to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.
-
GC-MS Analysis : The derivatized sample is injected into the GC-MS system. The FAMEs are separated on a capillary column and detected by the mass spectrometer.
-
Quantification : The concentrations of C22:0, C24:0, and C26:0 are determined by comparing their peak areas to those of their corresponding deuterated internal standards. Key diagnostic ratios (C24:0/C22:0 and C26:0/C22:0) are then calculated.
Visualizing Workflows and Pathways
To better illustrate the processes involved in VLCFA analysis and their biological context, the following diagrams are provided.
Caption: A typical experimental workflow for VLCFA analysis by GC-MS.
Caption: Simplified metabolic pathway of Very Long-Chain Fatty Acids (VLCFAs).
Dotriacontanoic Acid vs. Lignoceric Acid: A Comparative Guide for Researchers
A detailed comparison of the biological significance, metabolism, and cellular functions of two long-chain saturated fatty acids, highlighting the extensive research on lignoceric acid in contrast to the current limited understanding of dotriacontanoic acid.
Introduction
Very-long-chain saturated fatty acids (VLCFAs) are crucial components of cellular structures and play significant roles in various biological processes. Among these, lignoceric acid (C24:0) has been extensively studied due to its well-defined functions and association with several metabolic disorders. In contrast, this compound (C32:0), an ultra-long-chain fatty acid, remains largely uncharacterized in biological systems. This guide provides a comparative overview of these two fatty acids, summarizing the existing experimental data for lignoceric acid and highlighting the knowledge gaps concerning this compound, thereby identifying avenues for future research.
Physicochemical Properties
Both this compound and lignoceric acid are straight-chain saturated fatty acids, differing in the length of their carbon chains. This difference in chain length significantly influences their physical properties, such as melting point and solubility, which in turn can affect their behavior in biological membranes.
| Property | This compound | Lignoceric Acid |
| Chemical Formula | C32H64O2 | C24H48O2 |
| Molar Mass | 480.85 g/mol | 368.63 g/mol |
| Carbon Chain Length | 32 | 24 |
| Common Names | Lacceroic acid | Tetracosanoic acid |
| Melting Point | 95.5-96.5 °C | 84.2 °C |
Biological Significance and Distribution
Lignoceric Acid: A Well-Characterized VLCFA
Lignoceric acid is a key component of sphingolipids, particularly in myelin, the protective sheath surrounding nerve fibers.[1] Its presence is crucial for the proper structure and function of the nervous system. Lignoceric acid is found in various human tissues, with notable concentrations in the brain.[2] It is also present in small amounts in some natural fats and oils, such as peanut oil.
This compound: An Enigma in Mammalian Biology
The biological significance of this compound in mammalian systems is currently not well understood. It has been identified in some lichens and plants, where it is known as lacceroic acid. However, its presence, concentration, and specific roles in human tissues and cells have not been extensively documented. The lack of research on this ultra-long-chain fatty acid presents a significant gap in our understanding of lipid metabolism and function.
Metabolism
Peroxisomal Beta-Oxidation of Lignoceric Acid
Lignoceric acid, like other VLCFAs, is primarily metabolized in the peroxisomes through a process called beta-oxidation.[3] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain. Deficiencies in the enzymes or transporters involved in peroxisomal beta-oxidation can lead to the accumulation of lignoceric acid and other VLCFAs, resulting in severe metabolic disorders.
The following diagram illustrates the general pathway for peroxisomal beta-oxidation of very-long-chain fatty acids like lignoceric acid.
Caption: Peroxisomal beta-oxidation of VLCFAs.
Metabolism of this compound: Unknown Territory
The metabolic pathway for this compound in mammals has not been elucidated. Given its ultra-long-chain nature, it is plausible that it would also undergo peroxisomal beta-oxidation, similar to lignoceric acid. However, without experimental evidence, this remains speculative. Research is needed to identify the enzymes and cellular compartments involved in the synthesis and degradation of this fatty acid.
Role in Cellular Function and Disease
Lignoceric Acid: A Double-Edged Sword
The proper metabolism of lignoceric acid is critical for maintaining cellular health. As a component of myelin, it is essential for nerve impulse transmission. However, its accumulation due to impaired peroxisomal function is cytotoxic and leads to severe pathologies.
X-linked Adrenoleukodystrophy (X-ALD): This genetic disorder is characterized by the accumulation of VLCFAs, including lignoceric acid, in the brain, spinal cord, and adrenal glands.[3] The buildup of these fatty acids leads to demyelination, neuroinflammation, and adrenal insufficiency.
Zellweger Syndrome Spectrum Disorders: These are a group of severe peroxisomal biogenesis disorders where the formation of peroxisomes is impaired.[3] This leads to the accumulation of VLCFAs and other metabolites, causing widespread developmental and neurological abnormalities.
| Disease | Associated Gene | Consequence of Lignoceric Acid Accumulation |
| X-linked Adrenoleukodystrophy | ABCD1 | Demyelination, neuroinflammation, adrenal insufficiency[3] |
| Zellweger Syndrome | PEX genes | Severe neurological and developmental defects[3] |
This compound: No Known Disease Association
To date, there are no known diseases directly associated with altered levels of this compound in humans. This is likely due to the lack of studies investigating its presence and metabolism in pathological conditions. Future research may uncover potential roles for this ultra-long-chain fatty acid in health and disease.
Experimental Protocols
Analysis of Lignoceric Acid in Biological Samples
The quantification of lignoceric acid in biological samples like plasma, fibroblasts, and tissues is a standard diagnostic procedure for peroxisomal disorders. The general workflow for this analysis is outlined below.
Caption: Workflow for Lignoceric Acid Analysis.
Methodology:
-
Lipid Extraction: Total lipids are extracted from the biological sample using a solvent system, typically a mixture of chloroform and methanol.
-
Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis to release the constituent fatty acids from their esterified forms (e.g., from sphingolipids).
-
Derivatization: The free fatty acids are converted into their more volatile methyl ester derivatives (fatty acid methyl esters, FAMEs) by reacting them with a methylating agent such as boron trifluoride-methanol.
-
GC-MS Analysis: The FAMEs are separated based on their chain length and degree of unsaturation using gas chromatography and detected and quantified by mass spectrometry.
Analysis of this compound
Standardized and validated protocols for the routine analysis of this compound in human biological samples are not widely established. The development of sensitive and specific analytical methods is a prerequisite for investigating the biological roles of this ultra-long-chain fatty acid.
Conclusion and Future Directions
The comparison between this compound and lignoceric acid starkly illustrates the disparity in our understanding of different very-long-chain fatty acids. While lignoceric acid is a well-established player in cellular metabolism and disease, this compound remains a largely unexplored molecule in mammalian biology.
Future research should focus on:
-
Developing robust analytical methods for the detection and quantification of this compound in human tissues and fluids.
-
Investigating the metabolic pathways involved in the synthesis and degradation of this compound.
-
Elucidating the potential biological functions of this compound, including its role in membrane structure and signaling.
-
Exploring the potential association of altered this compound levels with human diseases.
Addressing these fundamental questions will be crucial to fully comprehend the complex landscape of fatty acid metabolism and its implications for human health.
References
A Comparative Analysis of C24:0 and C32:0 Very-Long-Chain Fatty Acids in Plant Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of more than 18 carbons, are vital lipid molecules in plants.[1] Despite being minor components compared to C16 and C18 fatty acids, they perform critical functions in plant development, membrane homeostasis, and stress response.[2] This guide provides a comparative analysis of two specific saturated VLCFAs: C24:0 (Lignoceric Acid) and the less common, ultra-long-chain C32:0 (Dotriacontanoic or Lacceroic Acid) .[3][4]
These molecules are key constituents of essential structures such as sphingolipids, cuticular waxes, and suberin, where their chain length is paramount to their function.[5] Understanding their distinct roles and distribution is crucial for research in plant biochemistry, stress physiology, and the development of novel therapeutic agents that may target these pathways.
Biosynthesis of Very-Long-Chain Fatty Acids
VLCFAs are synthesized in the endoplasmic reticulum (ER) by a multi-enzyme complex known as the Fatty Acid Elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer (typically C16 or C18) that was synthesized in the plastid. Each elongation cycle involves four distinct enzymatic reactions, as illustrated below.
Comparative Data of C24:0 vs. C32:0
While both are saturated VLCFAs, C24:0 and C32:0 differ significantly in their abundance and distribution across various plant lipid pools. C24:0 is a dominant VLCFA in essential membrane lipids, whereas C32:0 is a more specialized component of protective surface layers.
| Property | C24:0 (Lignoceric Acid) | C32:0 (Dotriacontanoic Acid) |
| Chemical Formula | C₂₄H₄₈O₂ | C₃₂H₆₄O₂ |
| Molar Mass | 368.6 g/mol | 480.8 g/mol [3] |
| Primary Location | Sphingolipids, Root Suberin, Seed Storage Lipids[5] | Epicuticular Waxes[6] |
| Relative Abundance | High (Dominant VLCFA in sphingolipids)[5] | Low (Minor component of total waxes) |
| Key Functional Role | Membrane structure, protein trafficking, cell signaling[7] | Formation of hydrophobic barrier against water loss[6] |
Table 1. General properties and roles of C24:0 and C32:0 fatty acids.
| Lipid Pool / Tissue | C24:0 Abundance | C32:0 Abundance |
| Sphingolipids (Leaf) | Dominant. C24:0 and C24:1 collectively represent nearly 80% of VLCFAs.[5] | Not detected. Sphingolipid VLCFAs in Arabidopsis are typically C22-C26.[5] |
| Cuticular Wax (Stem) | Present, but typically less abundant than longer chains (C26-C30). | Present. Found as a component of the C26-C32 range of free fatty acids and their derivatives.[6] |
| Suberin (Seed Coat) | High. A major component of the suberin polymer.[5] | Not typically reported. Suberin VLCFAs are primarily C20-C24.[5] |
| Storage Lipids (Seed) | Present in some species, often as a minor component. | Very low to none. Storage lipids are dominated by C16-C22 fatty acids.[5] |
Table 2. Comparative abundance of C24:0 and C32:0 in major plant lipid fractions, primarily based on data from Arabidopsis thaliana.
Functional Roles and Signaling
The significant difference in chain length between C24:0 and C32:0 dictates their primary functions within the plant.
C24:0 in Sphingolipids and Membrane Function: C24:0 is a critical component of sphingolipids, which are essential structural lipids in the plasma membrane.[8] The extreme length of the C24 acyl chain increases the hydrophobicity of the sphingolipid, promoting tight packing and the formation of ordered membrane microdomains, or "lipid rafts".[7] These domains are crucial for the correct sorting and trafficking of specific membrane proteins.[7] A key example is the trafficking of auxin carriers (AUX1 and PIN1), which are essential for polar auxin transport and processes like lateral root development.[9] A reduction in VLCFA-containing sphingolipids causes these carriers to aggregate in the cytosol, disrupting plant development.[1][9]
C32:0 in Protective Barriers: C32:0 is primarily found as a constituent of the epicuticular wax layer that coats the aerial surfaces of plants.[6] This waxy layer forms the primary barrier between the plant and its environment. The ultra-long hydrocarbon chain of C32:0 contributes to a highly ordered, crystalline wax structure, which is extremely effective at preventing non-stomatal water loss and protecting the plant from UV radiation and pathogen attack. Its function is primarily structural, contributing to the biophysical properties of this essential protective layer.
Experimental Protocols
Analysis of Total VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard method for quantifying total VLCFA content from plant tissue. The method involves lipid extraction, saponification (hydrolysis) to release fatty acids, derivatization to volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.[10][11]
1. Lipid Extraction: a. Homogenize 100-200 mg of fresh plant tissue in liquid nitrogen. b. Add 3 mL of hot isopropanol (~75°C) and incubate for 15 minutes to inactivate lipases. c. Add 1.5 mL of chloroform and 0.6 mL of water. Shake vigorously for 1 hour. d. Add 1.5 mL of chloroform and 1.5 mL of 1 M KCl. Vortex and centrifuge to separate phases. e. Collect the lower organic phase (containing total lipids) into a clean glass tube.
2. Saponification and Methylation (Derivatization): a. Dry the lipid extract under a stream of nitrogen gas. b. Add 2 mL of 5% (v/v) H₂SO₄ in methanol. Add a known amount of an internal standard (e.g., C17:0 or C23:0 fatty acid). c. Seal the tube tightly and heat at 80°C for 90 minutes to simultaneously hydrolyze lipids and methylate the fatty acids. d. After cooling, add 1.5 mL of water and 1 mL of hexane. Vortex thoroughly. e. Centrifuge and carefully transfer the upper hexane layer, containing the FAMEs, to a new vial for analysis.
3. GC-MS Analysis: a. Inject 1 µL of the FAME extract onto a GC-MS system. b. GC Column: Use a polar capillary column suitable for FAME analysis (e.g., DB-23, BPX-70). c. Oven Program: Start at 150°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10-15 minutes to ensure elution of long-chain FAMEs. d. MS Detection: Operate in electron ionization (EI) mode. Use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, targeting characteristic ions for each FAME. e. Quantification: Identify peaks by comparing retention times and mass spectra to authentic standards. Quantify by comparing the peak area of each analyte to the peak area of the internal standard.
Conclusion
The comparative analysis of C24:0 and C32:0 fatty acids reveals a clear functional divergence based on chain length and localization within the plant.
-
C24:0 (Lignoceric Acid) is a cornerstone of membrane biology in plants. Its high prevalence in sphingolipids makes it essential for maintaining membrane integrity, organizing lipid microdomains, and facilitating the correct trafficking of proteins vital for signaling and development.
-
C32:0 (this compound) is a specialized, ultra-long-chain fatty acid primarily dedicated to a structural role. As a component of the outermost cuticular wax, it provides a robust, hydrophobic barrier that is critical for protecting the plant from environmental stresses, particularly desiccation.
For researchers, this distinction is critical. Studies on membrane trafficking, cell polarity, and intracellular signaling should focus on the C22-C26 range of VLCFAs, where C24:0 is dominant. Conversely, research into plant-environment interactions, drought tolerance, and pathogen resistance should consider the role of the longer C28-C32 components of surface waxes. These distinct roles underscore the principle that in plant lipids, chain length precisely defines function.
References
- 1. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All fatty acids are not equal: discrimination in plant membrane lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C32H64O2 | CID 19255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Sphingolipids containing very-long-chain fatty acids define a secretory pathway for specific polar plasma membrane protein targeting in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Dotriacontanoic Acid Certified Reference Materials and Standards
For researchers, scientists, and drug development professionals requiring high-purity dotriacontanoic acid for analytical and quality control purposes, selecting a suitable certified reference material (CRM) or analytical standard is a critical first step. This guide provides a comparative overview of available this compound products, focusing on key quality attributes and supplier specifications. Due to the limited availability of products explicitly marketed as "Certified Reference Materials" for this compound, this guide also includes high-purity analytical standards suitable for research and development applications.
Comparison of this compound Standards
The following table summarizes the specifications of this compound and a closely related methyl ester derivative from a leading supplier. It is important to note that while this compound methyl ester is not the free acid, its certified purity provides a valuable benchmark for quality.
| Product Attribute | Cayman Chemical - this compound Methyl Ester | Other Potential Suppliers (General Purity Claim) |
| Product Name | This compound Methyl Ester | This compound (Lacceroic Acid) |
| CAS Number | 41755-79-7 | 3625-52-3 |
| Purity Specification | ≥98%[1] | Up to 99% (unverified) |
| Certification | Certificate of Analysis provided with batch-specific results[1] | Not explicitly certified as a CRM |
| Format | Solid[1] | Solid |
| Storage | -20°C[1] | Not specified |
| Traceability | Not explicitly stated to a national metrology institute | Not applicable |
| Uncertainty | Not specified on product information sheet | Not applicable |
Key Considerations for Selecting a Standard
Purity: The purity of the standard is paramount. The Cayman Chemical product specifies a purity of ≥98% for the methyl ester.[1] For the free acid, various chemical suppliers claim purities up to 99%, though these are often not accompanied by the rigorous documentation of a CRM. The analytical method used to determine purity (e.g., GC-FID, HPLC, qNMR) should be considered.
Certificate of Analysis (CoA): Always request and review the CoA for the specific lot you are purchasing. A comprehensive CoA should include the product identity, purity, method of analysis, and storage conditions. For certified materials, it will also include the certified value and its uncertainty.
Experimental Protocols
The primary analytical method for the quality control and quantification of this compound is gas chromatography (GC), often after derivatization to its more volatile methyl ester.
Protocol for Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:
-
Sample Preparation: Accurately weigh a known amount of the this compound standard.
-
Derivatization (Esterification): Convert the fatty acid to its fatty acid methyl ester (FAME) using a suitable reagent such as BF3-methanol or by acidic catalysis. This step is crucial for improving the volatility and chromatographic behavior of the long-chain fatty acid.
-
GC-FID Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.
-
Injector: Split/splitless injector, with an injection temperature of ~250-300°C.
-
Oven Program: A temperature gradient is employed to ensure good separation. For example, an initial temperature of 150°C held for 1 minute, then ramped up to 320°C at a rate of 5-10°C/minute, with a final hold time.
-
Detector: Flame Ionization Detector (FID) at a temperature of ~320-350°C.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Quantification: The purity of the standard can be determined by area percent normalization, assuming all components of the sample are eluted and detected. For quantification of this compound in a sample, an internal standard method is recommended for best accuracy.
Logical Workflow for Standard Selection
The selection of an appropriate this compound standard involves a logical progression of considerations to ensure the chosen material meets the requirements of the intended application.
Caption: Workflow for selecting a this compound standard.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Lacceroic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of lacceroic acid (C32:0), a very-long-chain saturated fatty acid. The information presented herein is synthesized from established analytical methodologies for fatty acids and serves as a practical reference for method selection, development, and validation in research and pharmaceutical settings.
Introduction to Lacceroic Acid Analysis
Lacceroic acid, also known as dotriacontanoic acid, is a saturated fatty acid with a 32-carbon chain.[1][2][3] Its analysis is crucial in various research areas, including the study of metabolic disorders and the development of novel therapeutics. Both HPLC and GC-MS are powerful analytical techniques that can be employed for the quantification of lacceroic acid. However, the choice between these methods depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics to aid in making an informed decision.
Comparative Performance of HPLC and GC-MS
The selection of an analytical method is often guided by its performance metrics. The following table summarizes the typical validation parameters for the quantification of very-long-chain fatty acids, providing a basis for comparing HPLC and GC-MS for lacceroic acid analysis.
| Performance Metric | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 2.0 µg/mL | ~0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Sample Throughput | Moderate | High |
| Derivatization | Required for UV detection | Required for volatility |
| Structural Confirmation | Limited (based on retention time) | High (mass fragmentation pattern) |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of lacceroic acid using both HPLC and GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established and highly sensitive method for the analysis of fatty acids, particularly very-long-chain fatty acids.[4] The method involves the conversion of the fatty acids into their more volatile methyl esters (FAMEs) prior to analysis.
1. Sample Preparation and Derivatization (Methylation)
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes.
-
Methylation: Add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for another 10 minutes.
-
FAME Extraction: After cooling, add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under a stream of nitrogen and reconstitute the FAMEs in a known volume of hexane for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for lacceroic acid methyl ester.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC can also be used for the analysis of lacceroic acid. Since saturated fatty acids lack a strong UV chromophore, derivatization is necessary for sensitive detection using a UV detector.
1. Sample Preparation and Derivatization (Phenacylation)
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Hydrolysis: Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes to release free fatty acids. Acidify the solution with HCl.
-
Free Fatty Acid Extraction: Extract the free fatty acids with hexane. Dry the hexane extract under nitrogen.
-
Derivatization: To the dried fatty acids, add 100 µL of a 5 mg/mL solution of 2-bromoacetophenone in acetonitrile and 50 µL of a 5 mg/mL solution of triethylamine in acetonitrile. Heat at 80°C for 30 minutes.
-
Sample Preparation for HPLC: Evaporate the solvent under nitrogen and reconstitute the phenacyl esters in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Method Cross-Validation Workflow
The cross-validation of these two methods is essential to ensure the reliability and interchangeability of the data generated. The following workflow outlines the key steps in this process.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Dotriacontanoic Acid and Other Very-Long-Chain Fatty Acids
An Objective Guide for Researchers and Drug Development Professionals
Very-long-chain fatty acids (VLCFAs), characterized by their aliphatic tails of 22 or more carbons, are integral components of cellular structures and signaling pathways. While their roles in biological systems are increasingly recognized, a direct comparative analysis of the bioactivity of specific VLCFAs remains a developing area of research. This guide provides a comprehensive comparison of the known biological activities of dotriacontanoic acid (C32:0) against other prominent VLCFAs, highlighting key differences and similarities based on available experimental data. A significant knowledge gap exists in the scientific literature regarding direct comparative studies of this compound, necessitating a broader examination of the activities of the VLCFA class as a whole.
Comparative Biological Activities: A Tabular Overview
Quantitative data directly comparing the biological potency of this compound with other VLCFAs is scarce. The following table summarizes the known biological activities of various VLCFAs, providing a basis for inferred comparisons.
| Biological Activity | This compound (C32:0) | Lignoceric Acid (C24:0) | Hexacosanoic Acid (C26:0) | Octacosanoic Acid (C28:0) |
| Pro-inflammatory Effects | Data not available | Implicated in pro-inflammatory responses in macrophages. | Induces pro-inflammatory chemokine production (CXCL8, CCL3) in macrophages. | Data not available |
| Cytotoxicity | Data not available | Associated with cytotoxicity in certain cell types. | Demonstrates cytotoxic effects and can destabilize cell membranes. | Data not available |
| Ceramide Metabolism | Component of ceramides. | Precursor for ceramide synthesis. | Found in ceramides; accumulation linked to cellular stress. | Component of ceramides. |
| Membrane Properties | Expected to increase membrane rigidity due to its long saturated chain. | Can alter membrane fluidity and integrity. | Disrupts membrane integrity and can lead to permeabilization. | Likely contributes to membrane stability and structure. |
In-Depth Analysis of Biological Activities
Pro-inflammatory Responses
Saturated VLCFAs are increasingly recognized as modulators of inflammatory pathways, particularly in immune cells like macrophages.
-
General Mechanism: Studies on saturated VLCFAs, such as hexacosanoic acid (C26:0), have revealed a pro-inflammatory signaling cascade. These VLCFAs can be recognized by the scavenger receptor CD36 on macrophages, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway. This, in turn, triggers the production and secretion of pro-inflammatory chemokines, including CXCL8 and CCL3, which are crucial for recruiting other immune cells to sites of inflammation. It is important to note that this activation appears to be independent of Toll-like receptor 4 (TLR4), a common sensor of bacterial lipids.
-
This compound: Direct experimental evidence detailing the pro-inflammatory potential of this compound is currently lacking. However, based on the established pro-inflammatory nature of other saturated VLCFAs, it is plausible that this compound may exert similar effects. Further research is required to validate this hypothesis and to quantify its potency relative to other VLCFAs.
Cytotoxicity and Membrane Disruption
The long, saturated nature of VLCFAs influences their interaction with cellular membranes, which can lead to cytotoxic effects.
-
Mechanism of Action: VLCFAs, particularly hexacosanoic acid (C26:0), have been shown to disrupt the integrity of cellular membranes. This disruption can lead to increased membrane permeability and, ultimately, cell death. The incorporation of these long, rigid fatty acid chains into the lipid bilayer is thought to alter membrane fluidity and packing, contributing to this destabilization.
-
Comparative Cytotoxicity: While the cytotoxic effects of C26:0 have been documented, quantitative data (e.g., IC50 values) directly comparing the cytotoxicity of this compound with other VLCFAs in various cell lines are not available in the current literature. Such data would be invaluable for understanding the structure-activity relationship of VLCFA-induced cytotoxicity.
Role in Ceramide Metabolism
VLCFAs are essential building blocks for ceramides, a class of sphingolipids that are critical signaling molecules involved in apoptosis, cell proliferation, and stress responses.
-
Ceramide Synthesis: this compound, along with other VLCFAs like lignoceric acid and hexacosanoic acid, is incorporated into ceramide molecules. The specific VLCFA chain length can influence the biophysical properties and biological functions of the resulting ceramide species. Dysregulation of VLCFA metabolism and the subsequent alteration in ceramide profiles have been implicated in various diseases.
Experimental Methodologies
To facilitate further comparative research, this section outlines a general experimental protocol for assessing the pro-inflammatory effects of VLCFAs on macrophages in vitro.
In Vitro Macrophage Activation Assay
Objective: To quantify and compare the pro-inflammatory response of macrophages to different VLCFAs.
Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocyte-derived macrophages.
VLCFA Preparation:
-
Dissolve this compound and other VLCFAs (e.g., lignoceric acid, hexacosanoic acid) in a suitable solvent (e.g., ethanol) to create stock solutions.
-
Prepare working solutions by diluting the stock solutions in cell culture medium containing a carrier protein like bovine serum albumin (BSA) to enhance solubility and cellular uptake.
Experimental Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Replace the differentiation medium with fresh culture medium and allow the cells to rest for 24 hours.
-
Treat the macrophages with various concentrations of each VLCFA-BSA complex or BSA control for a specified time period (e.g., 24 hours).
-
Collect the cell culture supernatants to measure the secretion of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, CXCL8, CCL3) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
Lyse the cells to extract total RNA for gene expression analysis of pro-inflammatory markers by quantitative real-time PCR (qRT-PCR).
-
Extract proteins from the cell lysates to analyze the activation of signaling pathways (e.g., phosphorylation of JNK) by Western blotting.
Visualizing a Key Signaling Pathway
The following diagram illustrates the proposed signaling pathway for saturated VLCFA-induced inflammation in macrophages, a pathway that may also be relevant for this compound.
Conclusion and Future Directions
While this compound is a known constituent of biological systems, its specific bioactivities remain largely unexplored in a comparative context. Based on the evidence from other saturated VLCFAs, it is reasonable to hypothesize that this compound may also possess pro-inflammatory and cytotoxic properties. However, rigorous experimental validation is imperative. Future research should prioritize direct, quantitative comparisons of this compound with other VLCFAs to elucidate their relative potencies and specific mechanisms of action. Such studies will be instrumental in understanding the nuanced roles of individual VLCFAs in health and disease and could pave the way for novel therapeutic strategies targeting VLCFA metabolism and signaling.
Dotriacontanoic Acid: A Review of Its Emerging Biological Activities
For Immediate Release
[City, State] – [Date] – Dotriacontanoic acid, a very-long-chain saturated fatty acid, is gaining attention within the scientific community for its potential therapeutic properties. While research is still in its early stages, preliminary findings suggest its involvement in antibacterial activities. This review consolidates the current state of knowledge on this compound and compares its known biological functions with other long-chain fatty acids, highlighting the need for further quantitative research to unlock its full therapeutic potential.
This compound, also known as lacceroic acid, is a saturated fatty acid with a 32-carbon backbone.[1][2] It has been isolated from various natural sources, including certain plants and insects.[1][2] While its physical and chemical properties are well-documented, comprehensive studies on its biological effects are limited.
Antibacterial Potential: An Early Glimpse
Initial research has indicated that this compound possesses antibacterial properties. Studies have shown its activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported zones of inhibition against Escherichia coli at concentrations of 500 µg/ml and 550 µg/ml. However, a significant gap exists in the literature regarding its minimum inhibitory concentration (MIC) against a broader spectrum of bacterial species.
For comparison, other long-chain saturated and unsaturated fatty acids have been more extensively studied for their antimicrobial effects. The antibacterial activity of fatty acids is generally attributed to their ability to disrupt the bacterial cell membrane, inhibit enzyme activity, or interfere with cellular energy production. The efficacy of these fatty acids often depends on their chain length and degree of saturation.
Unexplored Frontiers: Anti-inflammatory and Anticancer Activities
Despite the promising antibacterial findings, the anti-inflammatory and anticancer potential of this compound remains largely unexplored. To date, no studies have reported the half-maximal inhibitory concentration (IC50) values for its activity in these areas. This lack of quantitative data makes it challenging to assess its potency and potential as a therapeutic agent for inflammatory diseases or cancer.
In contrast, other long-chain fatty acids have been the subject of numerous studies investigating their roles in inflammation and cancer. For instance, some unsaturated fatty acids are known to modulate inflammatory pathways by affecting the production of eicosanoids, such as prostaglandins and leukotrienes. The anticancer effects of certain fatty acids are attributed to their ability to induce apoptosis (programmed cell death) and inhibit tumor cell proliferation. The specific signaling pathways involved in these processes are often complex and vary depending on the fatty acid and the cell type.
The Path Forward: A Call for Quantitative Research
The current body of research on this compound provides a foundation for future investigations. To fully understand its therapeutic potential, further studies are crucial to:
-
Determine the MIC values of this compound against a wide range of clinically relevant bacteria.
-
Investigate its anti-inflammatory effects by measuring its ability to inhibit key inflammatory mediators and determining its IC50 values in relevant cellular models.
-
Evaluate its anticancer properties by assessing its cytotoxicity against various cancer cell lines and determining its IC50 values.
-
Elucidate the underlying mechanisms of action by identifying the specific signaling pathways modulated by this compound in bacterial, inflammatory, and cancer models.
Experimental Methodologies: A General Overview
Standard experimental protocols will be essential for generating robust and comparable data. The following provides a general overview of methodologies that can be employed:
Antibacterial Activity Assessment
The agar well diffusion method is a common technique to screen for antibacterial activity.
Protocol:
-
Prepare a nutrient agar plate and inoculate it with a standardized bacterial culture.
-
Create wells in the agar using a sterile cork borer.
-
Add different concentrations of this compound (dissolved in a suitable solvent) to the wells.
-
Incubate the plates at the optimal temperature for bacterial growth.
-
Measure the diameter of the zone of inhibition around each well.
To determine the Minimum Inhibitory Concentration (MIC) , a broth microdilution method can be used.
Protocol:
-
Prepare serial dilutions of this compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
Anti-inflammatory Activity Assessment
The nitric oxide (NO) inhibition assay is a widely used method to screen for anti-inflammatory activity in vitro.
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of this compound.
-
After incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach.
-
Treat the cells with different concentrations of this compound.
-
After a specific incubation period, add MTT solution to each well.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate the percentage of cell inhibition and determine the IC50 value.
Visualizing the Path Forward: A Hypothetical Workflow
To guide future research efforts, the following workflow diagram illustrates a logical progression for investigating the biological activities of this compound.
Caption: A proposed workflow for the systematic investigation of this compound's biological activities.
By following a structured research plan, the scientific community can systematically uncover the therapeutic potential of this compound and pave the way for its potential application in medicine. The limited data currently available serves as a compelling starting point for a deeper exploration of this intriguing long-chain fatty acid.
References
Safety Operating Guide
Proper Disposal of Dotriacontanoic Acid: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our ecosystems. This document provides essential guidance on the proper disposal procedures for dotriacontanoic acid, a long-chain saturated fatty acid. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively and in accordance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under major regulatory frameworks, it is crucial to handle it with care to minimize any potential risks.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and nitrile gloves, when handling this compound.
-
Avoid Inhalation and Contact: Minimize the generation of dust. In case of accidental skin contact, wash the affected area thoroughly with soap and water. Should eye contact occur, flush with copious amounts of water for at least 15 minutes.
-
Spill Management: In the event of a spill, sweep the solid material carefully to avoid creating dust and place it in a designated, labeled container for waste disposal.
Step-by-Step Disposal Protocol
Follow these procedural steps for the proper disposal of this compound:
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams, particularly hazardous materials such as solvents, heavy metals, or reactive chemicals.
-
Label a dedicated waste container clearly as "this compound Waste."
-
-
Container Selection:
-
Use a clean, dry, and chemically compatible container with a secure lid for collecting the solid waste. The original product container, if in good condition, is a suitable option.
-
-
Waste Collection:
-
Place all solid this compound waste, including any contaminated disposables like weighing paper or pipette tips, directly into the labeled waste container.
-
Ensure the container is kept closed when not in use to prevent contamination and accidental spills.
-
-
Disposal as Non-Hazardous Solid Waste:
-
Consult with a Certified Waste Disposal Vendor:
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified chemical waste disposal vendor to confirm the appropriate disposal pathway.
-
Provide the vendor with the chemical name (this compound) and CAS number (3625-52-3) to ensure compliance with all local, state, and federal regulations.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃₂H₆₄O₂ |
| Molecular Weight | 480.85 g/mol |
| Appearance | Solid |
| Solubility in Water | Insoluble |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Essential Safety and Logistical Information for Handling Dotriacontanoic Acid
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Dotriacontanoic acid, ensuring laboratory safety and procedural integrity.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. Below is a summary of key data for this compound.[1][2][3]
| Property | Value |
| Molecular Formula | C₃₂H₆₄O₂ |
| Molecular Weight | 480.85 g/mol [2][4] |
| Appearance | Off-white solid |
| Melting Point | 88.1 °C (361.2 K)[2] |
| Boiling Point | 451.4 °C at 760 mmHg[2][3] |
| Density | 0.872 g/cm³[2][3] |
| Solubility | Insoluble in water. Soluble in some organic solvents. |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes of solutions containing the acid. |
| Skin Protection | - Nitrile gloves- Laboratory coat | Prevents direct skin contact with the solid compound or its solutions. A lab coat protects against spills on clothing. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | This compound is a solid with low vapor pressure, minimizing the risk of inhalation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes risks and ensures the consistency of experimental results.
-
Preparation :
-
Ensure the work area, typically a laboratory bench, is clean and uncluttered.
-
Verify that a chemical spill kit is readily accessible.
-
Don the required personal protective equipment: chemical safety goggles, nitrile gloves, and a laboratory coat.
-
-
Weighing and Aliquoting :
-
Use a calibrated analytical balance to weigh the desired amount of this compound.
-
Handle the solid with a clean spatula to avoid contamination.
-
If preparing a stock solution, slowly add the weighed acid to the appropriate solvent in a fume hood to minimize dust inhalation, although respiratory protection is not typically required.
-
-
Dissolving the Acid :
-
Based on experimental needs, dissolve the this compound in a suitable organic solvent (e.g., chloroform, hexane, or a mixture thereof).
-
Use gentle agitation or sonication to aid dissolution, as long-chain fatty acids can be slow to dissolve.
-
-
Experimental Use :
-
Conduct all procedures involving the acid or its solutions in a well-ventilated area.
-
Avoid generating dust or aerosols.
-
-
Post-Handling :
-
Clean all equipment that has come into contact with the acid using an appropriate solvent.
-
Wipe down the work area with a suitable cleaning agent.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste :
-
Uncontaminated this compound that is no longer needed should be disposed of as solid chemical waste.
-
Place the solid in a clearly labeled, sealed container.
-
Follow your institution's guidelines for non-hazardous solid chemical waste disposal.
-
-
Contaminated Materials :
-
Gloves, weighing paper, and other disposable materials contaminated with this compound should be placed in a designated solid waste container.
-
-
Liquid Waste :
-
Solutions of this compound in organic solvents should be collected in a labeled, sealed waste container for hazardous liquid waste.
-
Never dispose of organic solvent solutions down the drain.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel : Notify others in the immediate vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill : For a small, contained spill of the solid, proceed with cleanup. For large spills or spills of solutions in volatile solvents, contact your institution's safety officer.
-
Cleanup of a Small Solid Spill :
-
Wearing appropriate PPE, gently sweep the solid material using a brush and dustpan to avoid creating dust.
-
Place the collected solid into a labeled container for solid chemical waste.
-
Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as contaminated solid waste.
-
Experimental Protocol: Preparation of this compound Methyl Ester (FAME) for Gas Chromatography (GC) Analysis
This protocol details a common derivatization procedure for long-chain fatty acids like this compound to prepare them for analysis by gas chromatography.[5][6]
Objective : To convert this compound into its more volatile methyl ester for GC analysis.
Materials :
-
This compound
-
Methanol (anhydrous)
-
Acetyl chloride or Sulfuric acid (catalyst)
-
Hexane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Glassware: reaction vial with a screw cap, Pasteur pipettes, centrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure :
-
Sample Preparation :
-
Accurately weigh approximately 1-5 mg of this compound into a clean, dry reaction vial.
-
-
Methylation :
-
Add 1 mL of anhydrous methanol to the vial.
-
Carefully add 200 µL of acetyl chloride dropwise to the methanol solution in a fume hood. This will generate methanolic HCl in situ. Alternatively, a 2% sulfuric acid in methanol solution can be used.
-
Cap the vial tightly.
-
-
Reaction :
-
Heat the reaction mixture at 60-80°C for 1-2 hours using a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
Extraction :
-
Add 1 mL of hexane to the vial.
-
Add 1 mL of a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Vortex the mixture for 30 seconds.
-
-
Phase Separation :
-
Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to separate the aqueous and organic layers.
-
The upper hexane layer contains the this compound methyl ester.
-
-
Drying and Transfer :
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Let the solution sit for a few minutes.
-
Transfer the dried hexane solution to a new, clean GC vial.
-
-
Analysis :
-
The sample is now ready for injection into the gas chromatograph.
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and experimental process, the following diagrams illustrate the key logical relationships and workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Experimental workflow for FAME synthesis from this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
